Ceftriaxone-d3
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SBUQEZGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Ceftriaxone-d3 (CAS 1132650-38-4)
This technical guide is structured to provide actionable, high-level insights for researchers utilizing Ceftriaxone-d3. It moves beyond basic catalog data to address the specific bioanalytical challenges associated with this compound, particularly the isotopic interference phenomena inherent to sulfur-rich antibiotics.
High-Precision Internal Standard for Bioanalysis
Executive Summary & Core Utility
Ceftriaxone-d3 (CAS 1132650-38-4) is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone. It serves as the "Gold Standard" Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.
However, unlike simple carbon-based drugs, Ceftriaxone-d3 presents a unique "Isotopic Overlap Challenge" due to the high sulfur content of the native molecule. This guide details the physicochemical properties, the specific interference mechanism, and the validated protocols required to use this standard effectively in Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.
Chemical Profile & Physicochemical Properties
The deuterium labeling is located on the methoxyimino moiety of the C7 acyl side chain. This position is metabolically stable and retains the label during the primary fragmentation pathway used in MRM (Multiple Reaction Monitoring).
| Property | Specification |
| CAS Number | 1132650-38-4 (Disodium Salt) |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino )acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₈H₁₃D₃N₈Na₂O₇S₃ |
| Molecular Weight | ~602.56 g/mol (Disodium Salt) / ~557.60 g/mol (Free Acid) |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Solubility | Soluble in Water, Methanol, and DMSO.[1][2][3][4][5] Slightly soluble in Ethanol. |
| pKa | Acidic (Carboxylic acid ~3.0, Amino-thiazole ~3.2, Enolic -OH ~4.0) |
| Storage | -20°C, Hygroscopic. Protect from light (photolabile). |
Critical Technical Insight: The "3-Sulfur" Isotope Effect
Expertise Note: A common failure mode in Ceftriaxone assays is the non-linearity of the Internal Standard response at high analyte concentrations. This is not ion suppression, but isotopic crosstalk .
The Mechanism: Native Ceftriaxone (C₁₈H₁₈N₈O₇S₃) contains three sulfur atoms. Sulfur-34 (³⁴S) has a natural abundance of ~4.2%.
-
The probability of a molecule containing heavy isotopes creates a significant "M+3" peak in the native spectrum.
-
Native M+0: 555 m/z[3]
-
Native M+3: 558 m/z (Overlap with IS Precursor)
-
IS M+0: 558 m/z
At high physiological concentrations (e.g., >100 µg/mL in plasma), the M+3 isotope of the native drug contributes a signal to the 558 transition, artificially inflating the IS peak area.
Mitigation Strategy (The "Self-Validating" Protocol):
-
High IS Concentration: Spike Ceftriaxone-d3 at a concentration significantly higher than typical trace assays (e.g., 5–10 µg/mL) to render the M+3 contribution negligible.
-
Crosstalk Check: Run a "ULOQ (Upper Limit of Quantification) without IS" sample. If the signal in the IS channel (558/399) exceeds 5% of the typical IS response, you must mathematically correct for the contribution or dilute samples.
Optimized LC-MS/MS Method Development
The following parameters are derived from validated methods for human plasma and tissue analysis.
A. Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive Mode Source Temperature: 500°C - 600°C (Compound is thermally sensitive; avoid excessive heat).
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Structural Logic |
| Ceftriaxone (Native) | 555.0 m/z | 396.1 m/z | 20–25 | Loss of Triazine ring (Side chain R2) |
| Ceftriaxone-d3 (IS) | 558.0 m/z | 399.1 m/z | 20–25 | Label on R1 (Methoxy) is retained |
B. Chromatographic Conditions
Ceftriaxone is highly polar and acidic. Standard C18 columns often yield poor retention or tailing.
-
Column: HSS T3 or C18 Polar Embedded (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq).
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffer is critical for peak shape).[6]
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this analyte).
Figure 1: Recommended LC Gradient Profile for Ceftriaxone-d3 separation.
Sample Preparation Workflow
Protein precipitation (PPT) is the preferred method due to Ceftriaxone's high polarity, which makes Liquid-Liquid Extraction (LLE) difficult without ion-pairing agents.
Figure 2: Optimized Protein Precipitation Workflow minimizing matrix effects.
Protocol Notes:
-
Acidification: Do not add strong acid (HCl) during precipitation as Ceftriaxone can degrade to Ceftriaxone-lactam under highly acidic conditions over time.
-
Temperature: Keep all reagents and the autosampler at 4°C. The beta-lactam ring is susceptible to hydrolysis at room temperature.
Validation & Quality Assurance
To ensure Trustworthiness and Integrity of the data, the following criteria must be met:
-
Linearity: R² > 0.995 over the range of 1.0 – 200 µg/mL.
-
Isotope Contribution Factor: The signal of the IS in the presence of ULOQ (native) must be < 20% of the LLOQ IS response (or mathematically corrected).
-
Stability:
-
Stock Solution: Stable for 1 month at -20°C in water/methanol (50:50).
-
Autosampler: Stable for ~24 hours at 10°C. Degradation products (isomerization) may appear as pre-peaks.
-
References
-
Wongchang, T. et al. (2019). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.
-
Lin, Y. et al. (2021). "Antibiotics accumulate in Klebsiella pneumoniae liver abscesses but fail to eliminate antibiotic-tolerant populations." PNAS.
-
Decosterd, L.A. et al. (2018). "Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma." Journal of Chromatography B.
-
PubChem Compound Summary. "Ceftriaxone-d3." National Center for Biotechnology Information.
-
Toronto Research Chemicals. "Ceftriaxone-d3 Disodium Salt Data Sheet."
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromspec.com [chromspec.com]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Ceftriaxone-d3 Disodium Salt
Precision Weighing, Molecular Characterization, and Bioanalytical Application[1]
Part 1: Executive Summary & Core Utility
Ceftriaxone-d3 Disodium Salt is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone.[1][2] It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1]
By incorporating three deuterium atoms (
Target Audience: Bioanalytical Chemists, DMPK Scientists, and QC Analysts.[1]
Part 2: Molecular Identity & Physicochemical Properties[1]
The accurate preparation of calibration standards relies on distinguishing between the Free Acid , the Anhydrous Salt , and the Hydrated Salt .[1] Confusion between these forms is the leading cause of quantitative bias in pharmacokinetic (PK) assays.[1]
The Molecular Weight Matrix
The following table provides the definitive molecular weights required for stoichiometric calculations.
| Chemical Form | Molecular Formula | MW ( g/mol ) | Application Note |
| Ceftriaxone-d3 (Free Acid) | 557.60 | Theoretical basis for molarity.[1] | |
| Ceftriaxone-d3 Disodium (Anhydrous) | 601.56 | Primary Reference for salt correction.[1] | |
| Ceftriaxone-d3 Disodium (Hemiheptahydrate) | ~664.61 | Common commercial solid form.[1] | |
| Native Ceftriaxone Disodium (Ref) | 598.54 | For comparison (Mass shift = 3.02 Da).[1] |
Critical Insight: Most commercial "Ceftriaxone-d3 Disodium" is supplied as a hydrate (often hemiheptahydrate).[1] You cannot use the theoretical anhydrous weight (601.[1]56) for weighing without correcting for water content found in the specific Certificate of Analysis (CoA).
Structural Localization of the Isotope
The deuterium label is located on the methoxy group of the oxime moiety attached to the aminothiazole ring.[1] This position is metabolically stable and does not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, unlike amide protons.[1]
Figure 1: The deuterium label (
Part 3: Bioanalytical Application (LC-MS/MS)
Mass Spectrometry Transitions
To establish a selective Multiple Reaction Monitoring (MRM) method, the following transitions are standard. The fragmentation typically involves the loss of the triazine side chain or cleavage of the beta-lactam ring, but the fragment containing the methoxy-d3 group must be monitored.[1]
-
Ionization Mode: Positive ESI (
) -
Native Transition:
555.1 396.1[1] -
IS Transition (d3):
558.1 399.1[1]
Analytical Workflow
The following diagram illustrates the integration of Ceftriaxone-d3 into a regulated bioanalytical workflow.
Figure 2: LC-MS/MS Workflow.[1] The IS is added prior to extraction to compensate for recovery variations.
Part 4: Experimental Protocol (Stock Preparation)
Objective: Prepare a primary stock solution of Ceftriaxone-d3 at 1.0 mg/mL (free acid equivalent).
The "Salt Factor" Calculation
Because the reference standard is a disodium salt (and likely hydrated), you must calculate the Purity-Corrected Mass to weigh.[1]
Formula:
Where:
- : Target concentration of Free Acid (e.g., 1.0 mg/mL).
- : Volume of solvent (e.g., 10.0 mL).
- : Chemical purity from CoA (decimal, e.g., 0.98).[1]
- : Water content from CoA (decimal, e.g., 0.10 for ~10% water).[1]
-
: Salt conversion factor (Free Acid MW / Anhydrous Salt MW).[1]
- [1]
Step-by-Step Methodology
-
Equilibration: Allow the Ceftriaxone-d3 vial to reach room temperature (20-25°C) before opening to prevent condensation (the salt is hygroscopic).
-
Weighing: Using a microbalance (readability 0.01 mg), weigh the calculated amount into a deactivated amber glass vial.
-
Solubilization: Dissolve in 50:50 Water:Methanol .
-
Sonication: Sonicate for 2 minutes to ensure complete dissolution.
-
Storage: Aliquot immediately into single-use PP tubes and store at -80°C . Stability is typically < 1 month at -20°C due to beta-lactam ring hydrolysis [1].[1]
References
-
Ceftriaxone Sodium (Anhydrous) - PubChem Compound Summary . National Center for Biotechnology Information.[1] (2024).[1][2][4] PubChem. Available at: [Link]
-
Ceftriaxone-d3 Disodium Salt Reference Standard . Pharmaffiliates. Available at: [Link]
Sources
- 1. Ceftriaxone sodium anhydrous | C18H16N8Na2O7S3 | CID 23715082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purchase [D3]-Ceftriaxone disodium salt [nucleosyn.com]
- 3. Ceftriaxone-d3 Disodium Salt | LGC Standards [lgcstandards.com]
- 4. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Ceftriaxone vs. Ceftriaxone-d3 in Bioanalytical Applications
Executive Summary
Ceftriaxone , a third-generation cephalosporin, is a cornerstone antibiotic for treating severe bacterial infections. In the context of Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is non-negotiable.
Ceftriaxone-d3 serves as the critical Stable Isotope-Labeled Internal Standard (SIL-IS) for these assays. By incorporating three deuterium atoms into the methoxyimino moiety, it mimics the physicochemical behavior of the analyte while providing a distinct mass shift (+3 Da). This guide dissects the structural nuances, mass spectrometric behavior, and specific experimental protocols required to utilize Ceftriaxone-d3 effectively, with a specific focus on overcoming isotopic interference challenges.
Part 1: Structural & Physicochemical Characterization[1]
The efficacy of Ceftriaxone-d3 as an internal standard relies on its ability to track the analyte through extraction and ionization while remaining spectrally distinct.
Chemical Structure Comparison
The fundamental difference lies in the methoxyimino side chain attached to the aminothiazole ring.
-
Ceftriaxone (Native): Contains a standard methoxy group (
). -
Ceftriaxone-d3 (SIL-IS): The methyl hydrogens are replaced by deuterium (
).
| Feature | Ceftriaxone (Native) | Ceftriaxone-d3 (IS) |
| Molecular Formula | ||
| Molar Mass | 554.58 g/mol | 557.60 g/mol |
| Monoisotopic Mass | 554.05 Da | 557.07 Da |
| Label Position | N/A | Methoxyimino group ( |
| LogP | ~ -1.7 (Hydrophilic) | ~ -1.7 (Identical) |
| pKa (Acidic) | ~ 3.0 (Carboxylic acid) | ~ 3.0 (Identical) |
Structural Visualization
The following diagram highlights the specific site of deuteration and the fragmentation logic used in MS/MS.
Figure 1: Structural relationship between the analyte and its deuterated isotopologue.
Part 2: Mass Spectrometry & Isotopic Interference[2]
This is the most critical technical section. While Ceftriaxone-d3 is the industry standard, it presents a specific challenge due to the sulfur-rich nature of the molecule.
The "Sulfur Problem" (Isotopic Cross-talk)
Ceftriaxone contains three sulfur atoms. Sulfur has a significant natural heavy isotope (
-
The Risk: The natural isotope distribution of native Ceftriaxone creates an "M+3" peak (due to combinations of
, , and ) that can overlap with the Ceftriaxone-d3 precursor ion (m/z 558). -
The Consequence: If the concentration of native Ceftriaxone is extremely high (e.g.,
samples), the "M+3" signal from the native drug contributes to the Internal Standard channel, leading to IS signal suppression or quantification bias .
Mitigation Strategy:
-
Chromatographic Separation: While IS and analyte usually co-elute, slight separation (due to the deuterium isotope effect) can sometimes help, though not ideal for compensating matrix effects.
-
Calibration Range: Ensure the Upper Limit of Quantification (ULOQ) does not saturate the detector or create excessive isotopic overlap.
-
Alternative IS: If interference >5%, consider Ceftriaxone-d6 or a structural analog like Cefotaxime (though a SIL-IS is always preferred).
MRM Transitions
For quantitative bioanalysis (LC-MS/MS), Multiple Reaction Monitoring (MRM) is used.[1] The fragmentation usually involves the cleavage of the amide bond or the triazine ring.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Notes |
| Ceftriaxone | 555.1 | 396.1 | ~18-25 | Primary Quantifier |
| Ceftriaxone | 555.1 | 324.0 | ~30 | Qualifier |
| Ceftriaxone-d3 | 558.1 | 399.1 | ~18-25 | Retains Label |
| Ceftriaxone-d3 | 558.1 | 327.0 | ~30 | Retains Label |
Note: The shift from 396 to 399 confirms that the fragment ion retains the methoxyimino group where the deuterium is located.
Part 3: Validated Experimental Protocol
The following workflow is designed for human plasma but is adaptable to other matrices. It prioritizes protein precipitation (PPT) for throughput.
Reagents & Materials
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the
-lactam ring). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm.
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 50-100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 20 µL of Ceftriaxone-d3 working solution (e.g., 5 µg/mL in 50:50 MeOH:Water).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): If sensitivity is too high or matrix effect is strong, dilute the supernatant 1:1 with Mobile Phase A before injection.
LC-MS/MS Workflow Diagram
Figure 2: Optimized bioanalytical workflow for Ceftriaxone quantification.
Part 4: Stability & Handling
Stability of the Deuterium Label
The methoxyimino (
Beta-Lactam Instability
Both Ceftriaxone and Ceftriaxone-d3 contain a labile
-
Storage: Stock solutions must be stored at -20°C or -80°C.
-
pH Sensitivity: Avoid alkaline buffers. Hydrolysis occurs rapidly at pH > 7.5. Maintain processed samples at 4°C in the autosampler.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71314627, Ceftriaxone-d3. Retrieved from [Link][2]
-
Wong, Y., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Retrieved from [Link]
-
Page-Sharp, M., et al. (2017). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole. CORE. Retrieved from [Link]
Sources
Optimizing Bioanalysis of Ceftriaxone: The Critical Role of Deuterated Internal Standards
Executive Summary: The Precision Paradox
Ceftriaxone, a third-generation cephalosporin, presents a unique paradox in bioanalysis. While it is clinically ubiquitous, its quantification in plasma via LC-MS/MS is notoriously difficult due to two factors: extreme polarity and beta-lactam instability .[1][2]
Standard external calibration often fails to account for the variable matrix suppression observed in hemolytic or hyperlipidemic plasma. Consequently, the use of a Stable Isotope Labeled Internal Standard (SIL-IS)—specifically Ceftriaxone-d3 —is not merely a recommendation; it is a prerequisite for data integrity.[1][2]
This guide details the physicochemical properties of Ceftriaxone-d3, the "Deuterium Effect" in chromatography, and a self-validating protocol to overcome the inherent isotopic cross-talk that often ruins assay linearity.
Physicochemical Profile: Native vs. Deuterated
To design a robust assay, one must understand the structural differences between the analyte and its dimensional anchor.
Table 1: Comparative Properties
| Property | Native Ceftriaxone (Disodium) | Ceftriaxone-d3 (Internal Standard) | Impact on Bioanalysis |
| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ | C₁₈H₁₃D₃ N₈Na₂O₇S₃ | +3 Da mass shift allows MS discrimination.[1][2] |
| Monoisotopic Mass | ~554.0 Da (Free Acid) | ~557.0 Da (Free Acid) | Precursor ion selection (M+H)⁺.[1][2] |
| Label Position | N/A | Trideuteromethyl (-CD₃) on the triazine ring.[1][2] | Metabolic Stability: The methyl group is chemically stable, preventing H/D back-exchange in aqueous solvents. |
| pKa | 3.0 (COOH), 3.2 (NH₃⁺), 4.1 (Enol) | Identical | Co-extraction efficiency is maintained across pH ranges.[1][2] |
| Solubility | High (Water), Low (Organic) | Identical | Requires high aqueous content in mobile phase start.[1][2] |
The "Deuterium Isotope Effect" in Chromatography
A common misconception is that SIL-IS co-elutes perfectly with the analyte. In Reverse Phase LC (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds, reducing the hydrophobic surface area.
-
Observation: Ceftriaxone-d3 may elute 0.05–0.10 minutes earlier than native Ceftriaxone.[1][2]
-
Risk: If the matrix suppression zone (e.g., phospholipids) elutes exactly between the IS and the Analyte, the IS will not compensate correctly.
-
Mitigation: Ensure the retention factor (
) is to move both compounds away from the solvent front and early-eluting salts.[2]
Critical Validation: The Isotopic Cross-Talk Challenge
The most frequent failure mode in Ceftriaxone-d3 assays is Isotopic Contribution .
Native Ceftriaxone contains three Sulfur atoms (
Diagram 1: The Isotopic Interference Mechanism
The following diagram illustrates why high concentrations of native drug can falsify the Internal Standard signal.
Caption: High concentrations of Native Ceftriaxone contribute a "false" signal to the IS channel (m/z 558) due to naturally occurring Sulfur-34 and Carbon-13 isotopes.[1][2]
Corrective Action:
-
Increase IS Concentration: Use a higher concentration of Ceftriaxone-d3 (e.g., 500 ng/mL) to make the native interference negligible by comparison.
-
Upper Limit of Quantification (ULOQ) Cap: Do not extend the calibration curve unnecessarily high. Cap it at clinically relevant peaks (e.g., 200 µg/mL) to limit M+3 abundance.[1]
Experimental Protocol: Stability-First Extraction
Ceftriaxone contains a labile beta-lactam ring.[1][2][3] It degrades rapidly at pH > 8.0 and pH < 5.0. However, protein precipitation (PPT) often requires acid.[1][2]
The Solution: A buffered "Crash" approach.
Reagents[1][2]
-
Internal Standard Working Solution: Ceftriaxone-d3 at 5 µg/mL in water.[1][2]
-
Precipitation Agent: Acetonitrile containing 0.1% Formic Acid (Acidification is necessary to protonate the carboxylic acid for retention, but exposure time must be minimized).
Step-by-Step Workflow
Caption: Optimized PPT workflow. Dilution with water (Step 3) is critical to prevent solvent effects on early-eluting polar compounds like Ceftriaxone.[1][2]
LC-MS/MS Method Parameters
This method assumes a standard Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters TQ-XS).[1][2]
Mass Spectrometry (ESI+)[1][2]
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Role |
| Ceftriaxone | 555.1 | 396.1 | 25 | Quantifier |
| Ceftriaxone | 555.1 | 167.1 | 40 | Qualifier |
| Ceftriaxone-d3 | 558.1 | 399.1 | 25 | Internal Standard |
Note: The transition 555 -> 396 corresponds to the loss of the triazine ring side chain.
Chromatography[1][3][5][6][7][8]
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex C18).[1] Standard C18 often suffers from pore dewetting with 100% aqueous loading.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
Troubleshooting & Self-Validation
To ensure the trustworthiness of your data, perform these two checks during method development:
-
The "Blank + IS" Check: Inject a blank sample containing only Internal Standard. Monitor the Native channel (555 -> 396).[1][2]
-
The "ULOQ + No IS" Check: Inject the highest standard (ULOQ) without Internal Standard. Monitor the IS channel (558 -> 399).[1][2]
References
-
Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[2] [Link][1][2]
-
Wong, G., et al. (2022).[1] Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5][6] Wellcome Open Research. [Link]
-
Page, M., et al. (2015).[1] In Vitro Ceftriaxone Stability at New-borns' Rectal pH Assessed by UV and HPLC Methods.[1][2] Walsh Medical Media.[2] [Link]
-
PubChem. (2023).[1][2] Ceftriaxone-d3 Compound Summary. National Library of Medicine. [Link][1][2]
Sources
- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 2. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Ceftriaxone-d3 Solubility, Stability, and Stock Preparation
[1]
Executive Summary & Chemical Identity[1][2][3][4]
Ceftriaxone-d3 (typically supplied as the disodium salt) is the stable isotope-labeled internal standard (IS) required for the precise quantification of Ceftriaxone in biological matrices via LC-MS/MS.[1][2]
The critical challenge in handling Ceftriaxone-d3 lies in the dichotomy between its solubility (favored in aqueous media) and its compatibility with organic-heavy LC-MS mobile phases.[1][2] Furthermore, the beta-lactam ring inherent to the cephalosporin core presents significant stability risks in protic solvents if not managed correctly.
Chemical Profile
| Property | Detail |
| Compound Name | Ceftriaxone-d3 Disodium Salt |
| Chemical Class | Third-generation Cephalosporin (Beta-lactam) |
| Isotope Label | Deuterium (d3) on the methoxyimino group |
| Molecular Weight | ~557.6 g/mol (Disodium salt form) |
| Polarity | High (Ionic/Polar) |
Physicochemical Solubility Profile
Understanding the solubility mechanism is not merely about "what dissolves where," but why it behaves that way. This causality dictates your stock solution strategy.
Water Solubility: The Ionic Driver
Ceftriaxone-d3 is a disodium salt .[1] In water, it dissociates into the anionic ceftriaxone moiety and two sodium cations. This dissociation is thermodynamically favorable due to strong ion-dipole interactions between the water molecules and the charged species.
-
Mechanism: High dielectric constant of water (
) stabilizes the dissociated ions.
Methanol Solubility: The Dielectric Barrier
Methanol has a significantly lower dielectric constant (
-
Solubility Status: Sparingly Soluble to Slightly Soluble .
-
The "Salting Out" Effect: Research indicates that adding methanol to an aqueous solution of ceftriaxone sodium decreases its solubility, effectively "salting out" the compound [1, 2].[3]
-
Operational Hazard: Attempting to dissolve Ceftriaxone-d3 powder directly in 100% methanol will likely result in a suspension or extremely slow dissolution, leading to inaccurate stock concentrations.[1]
Comparative Data Summary
| Solvent System | Solubility Rating | Stability Risk | Application Context |
| Pure Water | High (Freely Soluble) | Moderate (Hydrolysis over time) | Primary Stock Preparation |
| Pure Methanol | Low (Sparingly Soluble) | Low (if dissolved); High (Precipitation) | Protein Precipitation (PPT) |
| 50:50 Water:MeOH | Moderate | Moderate | Working Standard Dilution |
| DMSO | High | High (Oxidation/Freezing issues) | Alternative Stock (Not recommended for aqueous LC modes) |
Mechanism of Solvation & Stability (Visualized)
The following diagram illustrates the solvation logic and the competing risks of hydrolysis (in water) versus precipitation (in methanol).
Figure 1: Solvation mechanics of Ceftriaxone-d3 disodium salt.[1][2] Note the divergence in solubility outcomes based on solvent polarity.
Validated Experimental Protocols
This section outlines the Self-Validating System for preparing standards. The protocol uses water for dissolution (to ensure accuracy) and methanol for dilution (to match LC mobile phases).[2]
Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, accurate starting concentration. Critical Constraint: Do not use 100% Methanol.
-
Equilibration: Allow the Ceftriaxone-d3 vial to reach room temperature (prevent condensation).
-
Weighing: Weigh approximately 1-2 mg of Ceftriaxone-d3 into a deactivated glass vial. Note: Correct for purity and salt form (disodium) to calculate the free acid equivalent.
-
Dissolution: Add HPLC-grade Water to achieve a concentration of 1.0 mg/mL.
-
Why? Instant dissolution ensures no solid particles remain, guaranteeing the concentration is true [3].
-
-
Verification: Vortex for 30 seconds. Inspect visually for clarity.
-
Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C .
Working Standard Preparation (LC-MS Ready)[1][4]
Objective: Dilute the stock for use as an Internal Standard (IS) spiking solution.
-
Thawing: Thaw the aqueous stock on ice.
-
Dilution Solvent: Prepare a 50:50 (v/v) Methanol:Water mixture.[2]
-
Procedure: Dilute the Primary Stock (1.0 mg/mL) to the target IS concentration (e.g., 100 ng/mL or 1 µg/mL) using the 50:50 diluent.
-
Usage: Use fresh. Discard working standards after 24 hours if stored at room temperature.
Stability & Degradation Pathways[1][8][9]
Researchers must be aware that "Soluble" does not mean "Stable."
Hydrolysis (The Water Trap)
In aqueous solutions, the beta-lactam ring is susceptible to hydrolytic opening. This reaction is catalyzed by:
-
pH: Optimal stability is near pH 7.5. Acidic or highly basic conditions accelerate degradation [5].
-
Temperature: Degradation follows pseudo-first-order kinetics.[1][2] At 25°C, significant degradation occurs within days. At -20°C, the reaction is kinetically stalled [6].
Methanolysis (The Organic Trap)
While less rapid than hydrolysis, beta-lactams can undergo alcoholysis (methanolysis) in pure methanol, where the methoxy group attacks the carbonyl of the beta-lactam ring. This is another reason why storing stocks in 100% methanol is ill-advised for long-term reference standards.[1][2]
Stock Preparation Workflow (Decision Tree)
Figure 2: Decision matrix for stock solution preparation, highlighting the critical failure point of using pure methanol.
LC-MS/MS Method Optimization
When developing the analytical method, the solubility profile dictates the sample preparation strategy.
-
Protein Precipitation (PPT): Methanol is the preferred precipitant for plasma samples containing Ceftriaxone.
-
Protocol: Add IS (in 50:50 water/MeOH) to plasma.[2][4] Add 3-4 volumes of pure Methanol. Vortex. Centrifuge.
-
Note: Although Ceftriaxone is sparingly soluble in pure methanol, the residual water in the plasma (~90% water) creates a final supernatant mixture (approx 80:20 MeOH:Water) where Ceftriaxone remains soluble [7].
-
References
-
Yan, W., et al. (2004). Solubility and Density of the Disodium Salt Hemiheptahydrate of Ceftriaxone in Water + Methanol Mixtures. Journal of Chemical & Engineering Data, 49(6), 1691–1694. [1][2]
-
Li, Q., et al. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. Journal of Chemical & Engineering Data, 50(6).[7][8]
-
FDA. (2017).[1][2] Ceftriaxone for Injection, USP - Prescribing Information.[1][9][2] Food and Drug Administration.
-
Al-Nawwab, A. (2010).[1][2][10] Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. TSI Journals.
-
PubChem. (2023).[1][2] Ceftriaxone-d3 | C18H18N8O7S3.[1][2] National Library of Medicine. [1][2]
-
Zajac, M., et al. (2002). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Journal of Chromatography B.
-
Page, M., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Clinical Biochemistry.
-
Thermo Fisher Scientific. (2016).[1][2] Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma. Thermo Scientific Technical Notes.
Sources
- 1. Ceftriaxone-d3 Disodium Salt | LGC Standards [lgcstandards.com]
- 2. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. tsijournals.com [tsijournals.com]
Difference between Ceftriaxone-d3 and Ceftriaxone sodium
Comparative Analysis for Bioanalytical Applications[1][2]
Executive Summary
This guide delineates the critical distinctions between Ceftriaxone Sodium , a third-generation cephalosporin antibiotic used clinically, and Ceftriaxone-d3 , its stable isotope-labeled analog employed exclusively as an Internal Standard (IS) in quantitative bioanalysis.[1][2]
While chemically homologous, their roles are mutually exclusive: Ceftriaxone Sodium is the analyte of interest (the target), whereas Ceftriaxone-d3 is the metrological ruler used to normalize data against matrix effects and recovery variations during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Part 1: Chemical & Molecular Architecture[1][2]
The fundamental difference lies in the isotopic substitution of hydrogen atoms with deuterium (
Comparative Physicochemical Profile[1][3][4]
| Feature | Ceftriaxone Sodium (Therapeutic) | Ceftriaxone-d3 (Internal Standard) |
| Role | API (Active Pharmaceutical Ingredient) | Bioanalytical Internal Standard |
| Chemical Formula | ||
| Molecular Weight | ~598.5 (Hemiheptahydrate salt) | ~601.6 (Disodium salt) |
| Monoisotopic Mass (Free Acid) | 554.05 Da | 557.07 Da (+3 Da shift) |
| CAS Number | 74578-69-1 (Hemiheptahydrate) | 1132650-38-4 (Disodium) |
| Isotopic Label Position | None (Natural abundance) | Methoxy group ( |
| Clinical Status | Approved for human use | TOXIC / RESEARCH USE ONLY |
Structural Visualization
The following diagram illustrates the specific site of deuteration on the methoxy oxime side chain, which is critical because this moiety is retained in the primary MS/MS fragment ion, ensuring the label is not lost during fragmentation.
Caption: Structural comparison highlighting the stable isotope labeling on the methoxy group, resulting in a +3 Da mass shift.
Part 2: The Bioanalytical Imperative (Why use d3?)
In high-stakes pharmacokinetic (PK) studies, simple structural analogs (like Cefotaxime) are often insufficient as internal standards due to Matrix Effects .[1][2]
1. Correction of Matrix Effects
Biological fluids (plasma, urine) contain phospholipids and salts that can suppress or enhance ionization in the MS source.
-
Mechanism: Because Ceftriaxone-d3 is chemically nearly identical to the analyte, it co-elutes (or elutes very closely) with Ceftriaxone.[1][2]
-
Result: Both the drug and the d3-standard experience the exact same ionization suppression or enhancement at that specific moment in the gradient. The ratio of Area
/ Area remains constant, correcting the error.
2. The "Cross-Talk" Phenomenon (Critical Expertise)
A common pitfall in Ceftriaxone analysis is the Isotopic Contribution .
-
The Problem: Natural Ceftriaxone contains Carbon-13, Sulfur-34, etc.[1][2] The naturally occurring M+3 isotope of Ceftriaxone (approx. 558 Da) has the same mass as the Ceftriaxone-d3 monoisotopic peak.
-
The Risk: If the concentration of the drug is extremely high (e.g., Cmax samples), the M+3 isotope of the drug can "spill over" into the IS channel, artificially inflating the IS signal.
-
Mitigation: Chromatographic separation is difficult as they co-elute. The primary solution is to use a sufficiently high concentration of IS (so the interference is negligible) or mathematically correct for the isotopic contribution [1].
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of Ceftriaxone in human plasma.[5][6][7] It prioritizes the stability of the beta-lactam ring, which is susceptible to hydrolysis in acidic conditions.
Workflow Diagram
Caption: Step-by-step bioanalytical workflow ensuring matrix normalization via the d3-standard.
Detailed Methodology
1. Sample Preparation (Protein Precipitation):
-
Step: Aliquot 50 µL of plasma.
-
Spike: Add 20 µL of Ceftriaxone-d3 working solution (e.g., 5 µg/mL in water).[1][2]
-
Precipitate: Add 200 µL of Methanol. Note: Avoid highly acidic precipitation agents (like TCA) as Ceftriaxone degrades rapidly at pH < 2.[1][2]
-
Process: Vortex for 1 min, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant and dilute 1:1 with HPLC-grade water to match the initial mobile phase strength.
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH ~4.5 - 6.0).[1][2] Crucial: Avoid strong acids like 0.1% TFA.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 3 minutes.
3. Mass Spectrometry (MRM Parameters): The transition targets the loss of the triazine side chain, retaining the methoxy-labeled thiazole core [2].
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Ceftriaxone | 555.1 | 396.1 | ~18 |
| Ceftriaxone-d3 | 558.1 | 399.1 | ~18 |
Note: The +3 Da shift is maintained in the fragment (396 vs 399), confirming the label stability.
Part 4: Handling, Stability & Precautions
1. pH Sensitivity (Hydrolysis Risk): Ceftriaxone (both sodium and d3 forms) contains a beta-lactam ring and an oxime.[1][2] It is notoriously unstable in acidic solutions.
-
Protocol: Do not use 0.1% Formic Acid as a diluent for stock solutions. Use water or a buffered solution (pH 6-7).[1][2]
-
Storage: Store stock solutions at -80°C. Thawed samples should be processed within 4 hours.
2. Deuterium Isotope Effect on Retention: While d3 isotopes usually co-elute with the parent, deuterium is slightly less lipophilic than hydrogen.
-
Observation: On high-efficiency UPLC columns, Ceftriaxone-d3 may elute slightly earlier (by 0.02 - 0.05 min) than Ceftriaxone Sodium.[1][2]
-
Impact: Ensure the integration window covers both peaks if they slightly separate, though in most standard runs they will overlap perfectly [3].
3. Light Sensitivity:
Both forms are photo-labile.[1][2] All preparation should occur under yellow light or in amber glassware to prevent
References
-
Ahsman, M. J., et al. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[5][6][7] ResearchGate.[8][9] Available at: [Link]
-
PubChem. (2024).[2][10][11] Ceftriaxone-d3 | C18H18N8O7S3.[1][2][10][11][12] National Library of Medicine. Available at: [Link][1][2]
-
Wang, S., & Cohen, R. D. (2018). Deuterium isotope effects in drug pharmacokinetics. PLOS ONE.[13] Available at: [Link][1][2]
Sources
- 1. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ceftriaxone sodium salt | C18H17N8NaO7S3 | CID 23679441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between original and generic versions of ceftriaxone sodium preparation for injection: compatibility with calcium-containing product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ceftriaxone, (E)- | C18H17N8O7S3- | CID 71587342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
Navigating the Isotopic Landscape: A Technical Guide to Ceftriaxone-d3 Isotopic Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical analysis, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards in quantitative bioanalysis. Ceftriaxone-d3, the deuterated analog of the widely used cephalosporin antibiotic, serves as a critical internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling robust and accurate quantification of ceftriaxone in complex biological matrices. The integrity of such bioanalytical data is fundamentally reliant on the quality of the SIL internal standard, with isotopic purity being a paramount attribute. This in-depth technical guide provides a comprehensive overview of the specifications for Ceftriaxone-d3 isotopic purity, the analytical methodologies for its determination, and the underlying scientific principles and regulatory considerations.
The Criticality of Isotopic Purity in Deuterated Internal Standards
Deuterated compounds, such as Ceftriaxone-d3, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures they co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations during sample preparation and analysis.[2] However, the presence of unlabeled (d0) or partially labeled isotopologues in a deuterated standard can significantly compromise assay accuracy and reliability.
High isotopic purity, typically defined as an isotopic enrichment of ≥98% , is crucial for several reasons:[1]
-
Minimizing Crosstalk: Interference from the isotopic cluster of the analyte with the signal of the deuterated internal standard, or vice versa, can lead to inaccurate quantification. High isotopic purity of the internal standard minimizes this "crosstalk."
-
Ensuring Accurate Quantification: The presence of a significant amount of the unlabeled analyte in the internal standard solution can artificially inflate the measured concentration of the analyte, leading to biased results.
-
Maintaining Assay Sensitivity: A high abundance of the desired deuterated isotopologue ensures a strong and reliable signal for the internal standard, which is essential for achieving the desired lower limit of quantification (LLOQ) for the analyte.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of using well-characterized internal standards in bioanalytical method validation.[3][4][5]
The following diagram illustrates the logical flow of ensuring data integrity through the use of high-purity internal standards.
Caption: The pivotal role of high isotopic purity in ensuring the quality of the internal standard and, consequently, the integrity of bioanalytical data.
Characterization of Ceftriaxone-d3: Specifications and Potential Impurities
Ceftriaxone-d3 is the deuterated form of Ceftriaxone, a third-generation cephalosporin antibiotic.[6] The deuterium atoms are typically introduced into the methoxy group of the oxime moiety.
Table 1: Key Specifications for Ceftriaxone-d3
| Parameter | Specification | Rationale |
| Isotopic Enrichment | ≥ 98% | To minimize isotopic crosstalk and ensure accurate quantification.[1] |
| Chemical Purity | > 99% | To prevent interference from other chemical impurities in the analytical method. |
| Unlabeled Ceftriaxone (d0) | As low as reasonably achievable, typically < 0.5% | To avoid artificially inflating the measured analyte concentration. |
| Partially Labeled Isotopologues (d1, d2) | Monitored and controlled | To ensure the predominance of the desired d3 isotopologue. |
The synthesis of deuterated compounds can be a complex process, potentially leading to the formation of isotopic impurities. Common synthetic routes for deuteration include the use of deuterated starting materials or deuterium gas in the presence of a catalyst.[7] In the case of Ceftriaxone-d3, incomplete deuteration of the methoxy group precursor would result in the presence of d0, d1, and d2 species. It is therefore imperative to employ robust analytical techniques to accurately determine the isotopic distribution.
Analytical Methodologies for Isotopic Purity Determination
The two primary analytical techniques for the determination of isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for assessing isotopic purity.[8][9] The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of different isotopologues.
-
Sample Preparation:
-
Accurately weigh a small amount of the Ceftriaxone-d3 standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.
-
Vortex to ensure complete dissolution.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC system capable of delivering stable gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Ceftriaxone and separate it from any potential impurities (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive ion mode.
-
Data Acquisition: Full scan mode over a relevant m/z range (e.g., m/z 500-600).
-
-
Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms (EICs) for the protonated molecules of Ceftriaxone (d0) and its deuterated isotopologues (d1, d2, d3).
-
Integrate the peak areas for each EIC.
-
Correction for Natural Isotopic Abundance: The measured peak areas must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that contribute to the M+1, M+2, etc., peaks of the lower isotopologues. This can be done using specialized software or spreadsheet calculations based on the elemental formula of Ceftriaxone.
-
Calculation of Isotopic Enrichment: Isotopic Enrichment (%) = (Corrected Area of d3) / (Sum of Corrected Areas of d0 + d1 + d2 + d3) * 100
-
The following diagram outlines the workflow for LC-MS based isotopic purity determination.
Caption: A step-by-step workflow for the determination of isotopic purity using LC-HRMS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for a reference standard of the same compound.[10] For isotopic purity determination of Ceftriaxone-d3, ¹H NMR is particularly useful. The degree of deuteration at a specific position can be determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated signal within the same molecule or an internal standard of known concentration.
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the Ceftriaxone-d3 standard (typically 10-20 mg).[10]
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with high purity and non-overlapping signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution and transfer to an NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons, which is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]
-
Data Processing: Apply appropriate phasing and baseline correction.
-
-
Data Analysis and Isotopic Purity Calculation:
-
Integrate the signal corresponding to the methoxy protons in any residual non-deuterated Ceftriaxone.
-
Integrate a well-resolved signal from a non-deuterated part of the Ceftriaxone molecule (e.g., a specific aromatic or aliphatic proton).
-
Integrate a signal from the internal standard.
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the methoxy proton signal to the integral of a stable proton signal within the Ceftriaxone molecule, after normalizing to the number of protons each signal represents. Isotopic Enrichment (%) = (1 - [(Integral of OCH₃ / # of protons) / (Integral of reference proton / # of protons)]) * 100
-
The following diagram illustrates the decision-making process for selecting and applying an analytical technique for isotopic purity analysis.
Caption: A decision tree for selecting the appropriate analytical technique for isotopic purity determination based on available instrumentation.
Regulatory Context and Validation
The use of deuterated internal standards in bioanalytical methods is strongly endorsed by regulatory agencies. The ICH M10 guideline on Bioanalytical Method Validation provides a harmonized framework for the validation of bioanalytical assays.[3][4][5] While the guideline does not specify a numerical value for isotopic purity, it emphasizes the need for a well-characterized internal standard.[12] It is the responsibility of the sponsoring company to demonstrate that the quality of the internal standard is adequate for its intended purpose and does not compromise the integrity of the study data.
The European Pharmacopoeia (Ph. Eur.) provides general chapters on chromatographic separation techniques (2.2.46) and the implementation of pharmacopoeial procedures (5.26), which are relevant to the analytical methods used for purity determination.[13][14][15][16][17][18][19] These chapters outline the requirements for system suitability and method validation, ensuring the reliability of the analytical data generated.
Conclusion
The isotopic purity of Ceftriaxone-d3 is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods for the quantification of ceftriaxone. A minimum isotopic enrichment of 98% is the generally accepted industry standard. Both high-resolution LC-MS and qNMR are powerful analytical techniques capable of accurately determining the isotopic purity of deuterated compounds. The choice of technique will depend on the available instrumentation and expertise. A thorough characterization of the isotopic purity of Ceftriaxone-d3, supported by robust analytical data and in accordance with regulatory guidelines, is essential for ensuring the integrity of pharmacokinetic and other clinical studies that rely on this critical internal standard.
References
-
2.2.46. Chromatographic Separation Techniques PDF. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]
-
Behr, H. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Phenomenex. Retrieved February 5, 2026, from [Link]
-
EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved February 5, 2026, from [Link]
-
General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. (2022, October 13). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]
-
ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved February 5, 2026, from [Link]
-
New general chapter on implementation of pharmacopoeial procedures published in the 11th Edition of the European Pharmacopoeia. (2022, September 2). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]
-
Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved February 5, 2026, from [Link]
-
Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2024, December 11). ACS Publications. Retrieved February 5, 2026, from [Link]
-
EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. (n.d.). Aschimfarma. Retrieved February 5, 2026, from [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
- One-pot synthesis method of ceftriaxone sodium. (n.d.). Google Patents.
-
New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. (2024, January 25). ECA Academy. Retrieved February 5, 2026, from [Link]
-
Stable Isotopes - Labeled Compounds. (n.d.). ArtMolecule. Retrieved February 5, 2026, from [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved February 5, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 5, 2026, from [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved February 5, 2026, from [Link]
-
Protein isotopic enrichment for NMR studies. (n.d.). Retrieved February 5, 2026, from [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed. Retrieved February 5, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]
-
An improvement for synthesis of ceftriaxone sodium. (n.d.). Journal of China Pharmaceutical University. Retrieved February 5, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency. Retrieved February 5, 2026, from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 5, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. (2017, March 28). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]
-
Quantitative NMR Spectroscopy. (n.d.). Retrieved February 5, 2026, from [Link]
- Process for the preparation of ceftriaxone. (n.d.). Google Patents.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Ceftriaxone-d_TargetMol [targetmol.com]
- 7. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 15. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 16. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 17. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 18. New general chapter on implementation of pharmacopoeial procedures published in the 11th Edition of the European Pharmacopoeia - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 19. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
Methodological & Application
Ceftriaxone-d3 LC-MS/MS MRM transitions
Application Note: High-Sensitivity Quantitation of Ceftriaxone in Human Plasma via LC-MS/MS using Deuterated Internal Standards
Executive Summary
This application note details the development and validation parameters for the quantification of Ceftriaxone in human plasma. While the focus is on the utilization of Ceftriaxone-d3 as the Internal Standard (IS), this guide provides critical "Senior Scientist" insights regarding the isotopic limitations of this specific IS and offers mitigation strategies. The method utilizes positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to achieve a Lower Limit of Quantification (LLOQ) suitable for pediatric and adult pharmacokinetic profiling.
Physicochemical Properties & MS/MS Transitions
Ceftriaxone is a third-generation cephalosporin with an acidic nature, yet it ionizes efficiently in positive mode due to the aminothiazole moiety.
Table 1: Optimized MRM Transitions & Mass Spectrometry Parameters
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | DP (V) | CE (V) | CXP (V) | Type |
| Ceftriaxone | ESI+ | 555.1 | 396.1 | 50 | 60 | 22 | 12 | Quantifier |
| ESI+ | 555.1 | 324.1 | 50 | 60 | 38 | 10 | Qualifier | |
| Ceftriaxone-d3 | ESI+ | 558.1 | 399.1 | 50 | 60 | 22 | 12 | IS Quant |
Note: Parameters (DP, CE, CXP) are instrument-dependent (Sciex API 4000/5500/6500 series used as baseline). Fine-tuning is required for Waters Xevo or Thermo Altis platforms.
Mechanistic Fragmentation Logic (The "Why")
The primary transition (
-
Ceftriaxone-d3 Specifics: The commercially available Ceftriaxone-d3 is typically labeled on the methoxyimino group (
) of the R1 side chain. -
Result: Because the R1 side chain is retained in the primary fragment, the mass shift of +3 Da is preserved in the product ion (
). If the label were on the R2 side, the fragment would revert to 396, causing signal crosstalk.
Critical Expert Insight: The Isotopic Interference Challenge
WARNING: As a Senior Scientist, I must highlight a critical validation risk associated with Ceftriaxone-d3.
Ceftriaxone (
-
The Problem: High concentrations of native Ceftriaxone (ULOQ) will generate a significant signal at
558.1 due to natural isotopes. -
The Consequence: This natural isotope co-elutes with your Ceftriaxone-d3 IS. This appears as "IS interference" or "Cross-talk," potentially failing FDA/EMA guidelines (interference must be
of IS response). -
Mitigation Strategy:
-
Option A (Chromatographic): Separate the IS from the analyte. This negates the benefit of using a co-eluting IS for matrix effect correction.
-
Option B (Concentration): Increase the concentration of Ceftriaxone-d3 spiked into samples to make the isotopic interference negligible by comparison.
-
Option C (Alternative IS): If validation fails, switch to a structural analog like Cefotaxime (
456 324) or Cefuroxime Axetil .
-
Experimental Protocol
Sample Preparation: Protein Precipitation (PPT)
Ceftriaxone is highly bound to plasma proteins (85-95%). Simple PPT is effective but requires phospholipid removal to prevent matrix buildup.
-
Thaw: Thaw plasma samples at room temperature (Max 30 mins due to instability).
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spike: Add 20 µL of Ceftriaxone-d3 Working Solution (2.0 µg/mL in 50:50 MeOH:Water).
-
Precipitation: Add 200 µL of Acetonitrile (containing 1% Formic Acid).
-
Why Acid? Acid helps dissociate the drug from plasma proteins and stabilizes the molecule.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 200 µL of Water + 0.1% Formic Acid .
-
Why Dilute? Injecting pure ACN results in poor peak shape on aqueous columns. Matching the mobile phase strength is crucial.
-
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or Waters HSS T3.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 5% B (Re-equilibration)
-
Visualizations (Graphviz)
Figure 1: Bioanalytical Workflow
Caption: Step-by-step extraction and analysis workflow emphasizing acid stabilization.
Figure 2: Fragmentation Pathway Logic
Caption: Primary fragmentation pathway showing the loss of the R2 side chain to generate the quantifier ion.
References
-
Page-Sharp, M. et al. (2022). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.
- Key Citation: Documents the M+3 isotopic interference of Ceftriaxone on the d3-internal standard.
-
Oertel, R. et al. (2000). "Sensitive assay for the determination of cefazolin or ceftriaxone in plasma utilizing LC-MS." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
PubChem Compound Summary. (2023). "Ceftriaxone-d3."[1][2][6][7][8][9] National Library of Medicine.
Sources
- 1. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Precision in Antibiotic Quantification
An Application Guide for the Quantitative Analysis of Ceftriaxone in Biological Matrices using its Deuterated Internal Standard by LC-MS/MS
Ceftriaxone is a cornerstone third-generation cephalosporin antibiotic, widely employed against a spectrum of severe bacterial infections. Its clinical efficacy is directly linked to maintaining therapeutic concentrations in vivo, making pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) essential for optimizing patient outcomes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][2]
The inherent complexity of biological matrices (e.g., plasma, serum) necessitates a robust analytical methodology to ensure accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ceftriaxone-d3, is paramount. A SIL-IS co-elutes with the analyte and experiences identical ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. This guide provides a detailed examination of the mass spectrometric behavior of Ceftriaxone-d3 and a comprehensive protocol for its application in quantitative workflows.
Mass Spectrometric Characterization: Precursor and Product Ions in Positive ESI
The foundation of a reliable LC-MS/MS method lies in the precise selection of precursor and product ions for Multiple Reaction Monitoring (MRM). Ionization is most effective in positive electrospray ionization (ESI+) mode, where Ceftriaxone and its deuterated analog are readily protonated to form the [M+H]⁺ adduct.[1][3][4]
Precursor Ion Selection:
-
Ceftriaxone: The non-labeled compound has a monoisotopic mass of 554.05 g/mol . In positive ESI, it forms a protonated precursor ion at m/z 555.1 .[3][4]
-
Ceftriaxone-d3: With three deuterium atoms replacing three hydrogen atoms, the mass increases by approximately 3 Da. The corresponding protonated precursor ion is therefore observed at m/z 558.1 .
Product Ion Generation and Selection: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ions fragment into characteristic product ions. For Ceftriaxone, several abundant fragments are generated.[5] The most intense and commonly used product ion for quantification is m/z 396.1 , resulting from the cleavage of the dihydrothiazine ring and loss of the aminothiazole side chain.[1][3][4][5]
For Ceftriaxone-d3, the deuterium labels are typically located on a stable part of the molecule that is retained in the major fragments. This results in a corresponding mass shift in the product ions. Studies have identified two primary product ions for Ceftriaxone-d3 that contain the deuterium labels: m/z 399.0 and m/z 327.0 .[5]
The following table summarizes the optimal MRM transitions for a robust quantitative assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Ceftriaxone | 555.1 | 396.1 | Quantifier |
| Ceftriaxone | 555.1 | 324.1 | Qualifier |
| Ceftriaxone-d3 | 558.1 | 399.0 | Quantifier (IS) |
| Ceftriaxone-d3 | 558.1 | 327.0 | Qualifier (IS) |
A Critical Consideration: Isotopic Crosstalk A significant technical challenge when using a +3 Da labeled internal standard for a molecule the size of Ceftriaxone is the potential for isotopic interference.[2][5] The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled Ceftriaxone molecule creates an M+3 isotopic peak that has the same nominal mass as the Ceftriaxone-d3 precursor ion.[5] At high concentrations of unlabeled Ceftriaxone (e.g., at the upper limit of quantitation), this crosstalk can contribute significantly to the signal in the internal standard channel, potentially compromising accuracy.[5] This effect must be evaluated during method development by analyzing a high-concentration standard of unlabeled Ceftriaxone and monitoring the Ceftriaxone-d3 MRM transition. If interference is significant, chromatographic separation or using a higher mass-shifted internal standard may be necessary.
Ceftriaxone-d3 Fragmentation Pathway
The diagram below illustrates the fragmentation of the protonated Ceftriaxone-d3 precursor ion into its primary product ions used for quantification and qualification in an MRM assay.
Detailed Application Protocol: Quantification of Ceftriaxone in Human Plasma
This protocol outlines a validated approach for the determination of Ceftriaxone in human plasma using Ceftriaxone-d3 as an internal standard.
Materials and Reagents
-
Ceftriaxone Sodium reference standard
-
Ceftriaxone-d3 internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Control human plasma (with appropriate anticoagulant, e.g., Sodium Heparin)[5][6]
Preparation of Solutions
-
Ceftriaxone Stock Solution (1 mg/mL): Accurately weigh and dissolve Ceftriaxone Sodium in methanol.
-
Ceftriaxone-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ceftriaxone-d3 in methanol.
-
Working IS Solution (e.g., 1 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the Ceftriaxone stock solution. Spike these into control human plasma to create calibration standards (e.g., covering a range of 1-200 µg/mL) and QC samples (low, mid, high concentrations).[3][5][6]
Sample Preparation: Protein Precipitation
This procedure is designed to efficiently remove proteins, which can interfere with the analysis and damage the LC column.
-
Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the working IS solution (e.g., 1 µg/mL) to each tube and vortex briefly.
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid improves precipitation efficiency.
-
Vortex: Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For enhanced cleanup and to minimize matrix effects, the supernatant can be passed through a phospholipid removal plate.[5]
LC-MS/MS System and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent[3][5] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[3][5] |
| Injection Volume | 2-5 µL |
| Column Temp. | 40 °C |
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V |
| Source Temperature | ~500 °C |
| Collision Gas | Nitrogen (optimized pressure) |
| Curtain Gas | ~30 psi |
| Ion Source Gas 1 | ~50 psi |
| Ion Source Gas 2 | ~50 psi |
| Declustering Potential (DP) | Optimized per compound (~80 V) |
| Collision Energy (CE) | Optimized per transition (~30-40 eV) |
Conclusion and Best Practices
The use of Ceftriaxone-d3 as an internal standard provides the necessary framework for a highly reliable and reproducible LC-MS/MS method for the quantification of Ceftriaxone in complex biological matrices. The key to a successful assay is the careful optimization of MRM transitions and chromatographic conditions to ensure specificity and minimize potential interferences, particularly isotopic crosstalk from the unlabeled analyte. The protocol provided herein serves as a comprehensive starting point for researchers and drug development professionals, enabling the generation of high-quality data for critical pharmacokinetic and clinical studies. Validation of the method should always be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.[7][8]
References
-
Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Mahidol University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]
-
Janssen, J. et al. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]
-
Decosterd, L. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
da Silva, A. et al. (2021). Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. MDPI. Available at: [Link]
-
Mohamed, D. & Kamal, M. (2018). Enhanced HPLC-MS/MS method for the quantitative determination of the co-administered drugs ceftriaxone sodium and lidocaine hydrochloride in human plasma following an intramuscular injection and application to a pharmacokinetic study. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Representative chromatograms of ceftriaxone with internal standard in CSF. ResearchGate. Available at: [Link]
-
Khamitova, G. et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Ceftriaxone (C16H19N3O6S3) Structural Analysis. BenchChem.
-
GSC Online Press. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2025). Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS. ResearchGate. Available at: [Link]
- Higashi, T. & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 4. Enhanced HPLC-MS/MS method for the quantitative determination of the co-administered drugs ceftriaxone sodium and lidocaine hydrochloride in human plasma following an intramuscular injection and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protein precipitation protocol for Ceftriaxone-d3 extraction
Application Note: High-Efficiency Protein Precipitation Protocol for Ceftriaxone-d3 Extraction
Executive Summary
This protocol details the extraction of Ceftriaxone from biological matrices (plasma/serum) using Ceftriaxone-d3 as the Internal Standard (IS). While Protein Precipitation (PPT) is the industry standard for high-throughput bioanalysis, Ceftriaxone presents unique challenges due to its polarity,
This guide moves beyond generic "crashing" procedures to provide a chemically grounded workflow that maximizes recovery, ensures stability, and mitigates the "M+3 Isotopic Crosstalk" often overlooked in standard protocols.
Critical Scientific Insight: The Isotopic Challenge
WARNING: Before proceeding, researchers must understand the limitations of using a deuterium-labeled IS with only a +3 mass shift for sulfur-rich molecules.
Ceftriaxone (
-
The Problem: The natural isotopic envelope of unlabeled Ceftriaxone produces a significant signal at
(approx. 2-3% relative abundance) due to the combined probability of , , and . -
The Consequence: High concentrations of analyte (Ceftriaxone) will contribute signal to the IS channel (Ceftriaxone-d3,
558), leading to non-linear calibration curves at the upper limit of quantification (ULOQ). -
The Solution:
-
Chromatographic Separation: Ensure the method separates the analyte and IS slightly (difficult with deuterated IS).
-
IS Concentration: Use a higher concentration of Ceftriaxone-d3 (>1 µg/mL) to swamp the isotopic contribution from the analyte.
-
Calibration Range: Limit the ULOQ to prevent saturation of the isotopic envelope.
-
Reagents & Materials
| Component | Grade/Specification | Purpose |
| Ceftriaxone Sodium | Reference Standard (>99%) | Analyte |
| Ceftriaxone-d3 | Stable Isotope Label (>98%) | Internal Standard (IS) |
| Acetonitrile (ACN) | LC-MS Grade | Protein Precipitant |
| Formic Acid (FA) | LC-MS Grade | Stabilizer & Ionization Enhancer |
| Ammonium Formate | LC-MS Grade | Buffer for Mobile Phase |
| Water | Milli-Q / LC-MS Grade | Solvent |
| Human Plasma | Matrix |
Experimental Workflow: Protein Precipitation (PPT)
Principle: Organic solvent (ACN) lowers the dielectric constant of the plasma, causing protein aggregation. Acidification (Formic Acid) is critical here not just for precipitation, but to stabilize the
Step-by-Step Protocol
1. Stock Solution Preparation
-
Analyte Stock: Dissolve Ceftriaxone in water to 1 mg/mL. Note: Do not use Methanol for stock storage as Ceftriaxone can degrade/methylate over time.
-
IS Stock: Dissolve Ceftriaxone-d3 in water to 1 mg/mL.
-
Working IS Solution: Dilute IS Stock in Water to 2 µg/mL. Prepare fresh daily.
2. Sample Pre-treatment (Temperature Control is Vital)
-
Thaw plasma samples on wet ice . Ceftriaxone is unstable at room temperature (RT).
-
Keep all reagents (ACN, Water) at 4°C.
3. Precipitation Step
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (Ceftriaxone-d3). Vortex gently (5 sec).
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .
-
Ratio: 1:4 (Plasma:Solvent) ensures >98% protein removal.
-
Acid: Stabilizes the analyte.[2]
-
-
Mixing: Vortex vigorously for 30 seconds (ensure the pellet is fully disrupted).
4. Phase Separation
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C .
-
Why 4°C? Prevents heating of the sample which degrades the drug.
-
5. Post-Extraction Handling
-
Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Critical for Peak Shape): Add 300 µL of Mobile Phase A (0.1% FA in Water).
-
Reasoning: Injecting pure ACN supernatant onto a C18 column causes "solvent effect" (peak fronting/splitting) for polar compounds like Ceftriaxone. Diluting with water focuses the analyte at the column head.
-
LC-MS/MS Optimization
To ensure the protocol is self-validating, the following chromatographic conditions are recommended to separate endogenous interferences.
Chromatography (LC)
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 1.8 µm) or equivalent HSS T3. -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Ceftriaxone | 555.1 | 396.1 | 25 | 18 |
| Ceftriaxone-d3 | 558.1 | 399.1 | 25 | 18 |
Visualization of Workflow
The following diagram illustrates the extraction logic, highlighting the critical control points (Temperature, Acidification, and Dilution).
Figure 1: Step-by-step Protein Precipitation workflow for Ceftriaxone-d3 extraction.
Troubleshooting & Validation Parameters
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Protein binding entrapment | Ensure vigorous vortexing; increase ACN ratio to 1:4. |
| Peak Splitting | High organic content in injection | Dilute supernatant 1:3 with aqueous Mobile Phase A (as per Step 5). |
| IS Interference | Isotopic contribution from Analyte | Limit ULOQ or increase IS concentration (See Section 2). |
| Degradation | Room temperature exposure | Keep all samples on ice; use refrigerated centrifuge. |
References
-
Leibniz-IPHT. (2024). SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach. Retrieved from [Link][7]
-
National Institutes of Health (NIH). (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Taylor & Francis. (2023). Plasma protein binding of ceftriaxone: Xenobiotica. Retrieved from [Link]
-
Oxford Academic. (2023). Plasma protein binding of ceftriaxone in critically ill patients. Retrieved from [Link]
Sources
- 1. Ceftriaxone-d3 Disodium Salt | LGC Standards [lgcstandards.com]
- 2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 7. researchgate.net [researchgate.net]
Application Note: High-Precision LC-MS/MS Quantification of Ceftriaxone in Plasma
This Application Note is designed to address the specific bioanalytical challenges of quantifying Ceftriaxone in human plasma, utilizing Ceftriaxone-d3 as the internal standard (IS).
While many standard protocols utilize structural analogs (e.g., Cefotaxime) due to cost or availability, using the stable isotope-labeled IS (SIL-IS) Ceftriaxone-d3 offers superior correction for matrix effects and recovery variations. However, it presents a unique challenge: Isotopic Interference (Cross-talk) . This guide provides a validated strategy to overcome this limitation.
Internal Standard Strategy: Ceftriaxone-d3 Optimization
Executive Summary & Scientific Rationale
Ceftriaxone is a polar, acidic cephalosporin with high plasma concentrations (therapeutic range: 10–250 µg/mL). The use of Ceftriaxone-d3 is the gold standard for correcting ionization suppression in Electrospray Ionization (ESI).
The Critical Challenge:
Natural Ceftriaxone (
-
Ceftriaxone (
): [1][2][3][4] -
Ceftriaxone-d3 (
): -
Interference: The natural
isotope of the analyte overlaps directly with the precursor mass of the Internal Standard.
The Solution (The "High-IS" Strategy):
In typical assays, IS concentrations are set low (e.g., 1 µg/mL). For Ceftriaxone-d3, this is fatal. A 200 µg/mL analyte sample can generate an
Reagents and Materials
| Component | Grade/Specification | Source (Example) |
| Ceftriaxone Sodium | Reference Standard (>99%) | USP / Sigma-Aldrich |
| Ceftriaxone-d3 | Isotopic Purity >99% D | Toronto Research Chemicals (TRC) |
| Formic Acid | LC-MS Grade | Fisher Chemical |
| Acetonitrile (ACN) | LC-MS Grade | Merck / Honeywell |
| Water | 18.2 MΩ·cm | Milli-Q System |
| Human Plasma | K2-EDTA or Lithium Heparin | BioIVT / Commercial Source |
Solution Preparation Protocol
Stock Solutions
-
Ceftriaxone Stock (1.0 mg/mL): Dissolve 10.0 mg (corrected for salt/purity) in 10.0 mL of Water . Note: Do not use Methanol for stock; Ceftriaxone is more stable in water.
-
Ceftriaxone-d3 Stock (1.0 mg/mL): Dissolve 1.0 mg in 1.0 mL of Water . Store at -80°C.
Internal Standard Working Solution (ISWS) – CRITICAL STEP
To mitigate the isotopic interference described above, prepare the ISWS at a high concentration.
-
Target Concentration: 50 µg/mL
-
Diluent: 50:50 Water:Acetonitrile (v/v)
-
Preparation: Dilute 500 µL of Ceftriaxone-d3 Stock (1 mg/mL) into 9.5 mL of Diluent.
Calibration Standards (CS)
Prepare fresh in human plasma.
-
Range: 1.0 µg/mL (LLOQ) to 250 µg/mL (ULOQ).
-
Levels: 1, 5, 20, 50, 100, 200, 250 µg/mL.
Sample Preparation Workflow (Protein Precipitation)
This method uses a "Crash and Dilute" approach to minimize handling time and maximize recovery of the polar analyte.
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of Plasma (Sample/CS/QC) into a 1.5 mL Eppendorf tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (50 µg/mL) .
-
Result: Final IS concentration in matrix is effectively high, ensuring the IS signal dominates any isotopic noise from the analyte.
-
-
Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid .
-
Mechanism: The acid helps stabilize Ceftriaxone and improves precipitation efficiency.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of the supernatant to a clean vial/plate.
-
Final Diluent: Add 450 µL of 0.1% Formic Acid in Water .
-
Reason: This dilutes the organic content to ~10%, preventing "solvent effect" (peak broadening) on the early-eluting polar Ceftriaxone.
-
-
Inject: 2–5 µL onto LC-MS/MS.
LC-MS/MS Conditions
Chromatography (UPLC)
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Agilent Zorbax Eclipse Plus C18.
-
Why T3? It retains polar compounds better than standard C18, separating Ceftriaxone from the void volume.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0–0.5 min: 5% B (Isocratic hold for polar retention)
-
0.5–2.5 min: 5% → 90% B
-
2.5–3.0 min: 90% B (Wash)
-
3.0–3.1 min: 90% → 5% B
-
3.1–4.5 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Transitions (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ceftriaxone | 555.1 | 396.1 | 25 | 18 |
| Ceftriaxone-d3 | 558.1 | 399.1 | 25 | 18 |
-
Note: The transition 555 -> 396 corresponds to the loss of the triazine ring side chain. Ensure the d3 label is not on the fragment lost. (Common d3 labels are on the methoxy group, which is retained in the 399 fragment).
Visualization of Workflows
Figure 1: Sample Preparation Logic
This diagram illustrates the critical dilution step required to maintain peak shape for polar analytes.
Caption: Optimized Protein Precipitation workflow ensuring high IS load and solvent compatibility.
Figure 2: Isotopic Interference Mitigation Strategy
This diagram explains why the high IS concentration is mandatory.
Caption: Mechanism showing how High IS concentration masks the natural isotopic contribution of the analyte.
Validation & Quality Control Criteria
To ensure the method is robust, verify the following parameters:
-
Linearity:
using weighting. -
IS Response Consistency: The variation in IS peak area across the run should be
RSD.-
Troubleshooting: If IS area drops in high-concentration samples, you have suppression. If IS area increases in high-concentration samples, you have Isotopic Interference .
-
-
Cross-Talk Check: Inject a ULOQ sample without IS (Double Blank + Analyte). Monitor the IS channel. The signal should be
of the average IS response in standards.[3]
References
-
Ahsman, M. J., et al. "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry."[5][6] Journal of Chromatography B, vol. 1209, 2022. Link
-
Decosterd, Y. A., et al. "Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma." Thermo Fisher Scientific Technical Note 65205. Link
-
Page-Sharp, M., et al. "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry."[5][6] Wellcome Open Research, 2019.[2] Link
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. Link
Sources
- 1. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rjptonline.org [rjptonline.org]
- 9. tsijournals.com [tsijournals.com]
Application Note: LC-MS/MS Quantification of Ceftriaxone using Deuterated Internal Standard (d3)
This Application Note is structured to guide researchers through the high-sensitivity quantification of Ceftriaxone in biological matrices using Ceftriaxone-d3 as the Internal Standard (IS).
Note on Scientific Integrity: While Ceftriaxone-d3 is the requested IS, this guide addresses a critical "Senior Scientist" insight regarding isotopic interference common with sulfur-containing compounds. The protocol includes specific mitigation strategies to ensure data validity despite these challenges.
Executive Summary
Ceftriaxone is a widely used antibiotic characterized by high protein binding and renal excretion. Accurate quantification in plasma or serum is essential for pharmacokinetic (PK) studies and TDM in critically ill patients.
This protocol details a Reverse Phase Liquid Chromatography (RPLC) method coupled with Tandem Mass Spectrometry (MS/MS). The method utilizes a buffered mobile phase of Ammonium Formate and Formic Acid to stabilize the zwitterionic analyte and maximize ionization efficiency in positive ESI mode.
Key Technical Challenges Addressed
-
Stability: Ceftriaxone is unstable in acidic aqueous solutions at room temperature.
-
Isotopic Interference: The natural isotopic abundance of Ceftriaxone (specifically
S and C isotopes) can contribute signal to the Ceftriaxone-d3 channel, potentially biasing quantitation. -
Peak Tailing: The zwitterionic nature of the drug often leads to peak tailing on C18 columns; the specific buffer system mitigates this.
Experimental Logic & Chemistry
The Mobile Phase Choice[1][2]
-
Ammonium Formate (2 mM - 10 mM): Provides ionic strength to minimize secondary interactions with residual silanols on the stationary phase, reducing peak tailing. It is volatile and MS-compatible.
-
Formic Acid (0.1% v/v): Adjusts pH to ~2.5–3.0. This ensures Ceftriaxone (pKa values ~3, 4, and 8) is fully protonated (
) for detection in Positive ESI mode. -
Why not higher acid? While some literature suggests 2% formic acid, this accelerates degradation. We recommend 0.1% to balance ionization with autosampler stability.
The Internal Standard: Ceftriaxone-d3[3][4]
-
Role: Compensates for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.
-
Critical "Gotcha": Ceftriaxone contains three sulfur atoms.[1] The natural abundance of the M+3 isotope in native Ceftriaxone is significant.[2]
-
Risk:[1] High concentrations of native Ceftriaxone will produce a "fake" signal in the d3 channel (Cross-talk).
-
Control: The protocol below includes a "Crosstalk Verification Step" to validate the Upper Limit of Quantification (ULOQ).
-
Materials and Reagents
| Component | Grade/Specification | Notes |
| Ceftriaxone Sodium | Certified Reference Material | Store at -20°C, protect from light. |
| Ceftriaxone-d3 | >98% Isotopic Purity | Methyl-d3 label. Store at -80°C. |
| Ammonium Formate | LC-MS Grade | High purity essential to reduce background noise. |
| Formic Acid | LC-MS Grade (99%+) | Fresh ampoules preferred. |
| Acetonitrile (ACN) | LC-MS Grade | Organic modifier. |
| Water | 18.2 MΩ·cm (Milli-Q) | |
| Human Plasma | K2EDTA or Heparin | Matrix (blank). |
Solution Preparation Protocol
Mobile Phase Preparation[4][5][6][7][8]
-
Mobile Phase A (Aqueous): Dissolve Ammonium Formate in water to a concentration of 2 mM . Add 0.1% Formic Acid .[3][4]
-
Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.[3]
Standard & IS Preparation[3][6][9]
-
Stock Solutions: Prepare Ceftriaxone and Ceftriaxone-d3 at 1.0 mg/mL in 50:50 Water:Methanol. Note: Pure methanol can sometimes cause precipitation of the salt form; water/methanol mix is safer.
-
Working IS Solution: Dilute Ceftriaxone-d3 to 500 ng/mL in Acetonitrile. This solution will also act as the precipitating agent.
Sample Preparation (Protein Precipitation)
This workflow minimizes handling time to prevent degradation.
Figure 1: Protein precipitation workflow optimized for Ceftriaxone extraction.
Step-by-Step:
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 200 µL of Working IS Solution (Ceftriaxone-d3 in ACN).
-
Vortex vigorously for 30s.
-
Centrifuge at 10,000 × g for 10 min at 4°C (Cold centrifugation stabilizes the analyte).
-
Transfer 100 µL of supernatant to a clean vial.
-
Add 400 µL of Mobile Phase A (Water/Buffer).
-
Why? Injecting pure ACN supernatant onto a C18 column with a high-aqueous starting gradient causes "solvent effect" (peak broadening/splitting). Diluting with aqueous buffer sharpens the peak.
-
LC-MS/MS Instrumentation & Conditions
Chromatographic Conditions
-
Column: C18, 100 x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Waters BEH C18 or Thermo Accucore).
-
Column Temp: 40°C.
-
Autosampler Temp: 4°C (CRITICAL). Ceftriaxone is unstable at room temperature in the autosampler.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 0.50 | 5% | Hold |
| 3.50 | 90% | Elution |
| 4.50 | 90% | Wash |
| 4.60 | 5% | Re-equilibration |
| 6.00 | 5% | End |
Mass Spectrometry Parameters
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| Ceftriaxone | 555.1 | 396.1 | 30 | 20 | Quant |
| Ceftriaxone | 555.1 | 167.1 | 30 | 35 | Qual |
| Ceftriaxone-d3 | 558.1 | 399.1 | 30 | 20 | IS |
Note: The transition 555->396 corresponds to the loss of the triazine ring side chain. The d3 label is typically on the methoxyimino group, which is retained in the 399 fragment.
Validation & Troubleshooting (Self-Validating Systems)
The "Isotopic Cross-Talk" Check
Because Ceftriaxone-d3 is only +3 Da heavier than the analyte, the natural M+3 isotope of the analyte overlaps with the IS.
Validation Experiment:
-
Inject a ULOQ sample (High Standard) containing only Ceftriaxone (no IS).
-
Monitor the response in the IS Channel (558.1 -> 399.1) .
-
Calculation:
. -
Acceptance: If Interference > 5%, you must either:
-
Reduce the ULOQ.
-
Increase the concentration of the IS added to samples (to swamp the interference).
-
Switch to a d6-labeled IS or Cefotaxime (structural analog).
-
Stability Check
Run a Low QC sample immediately after preparation and again after 24 hours in the autosampler.
-
Fail: If degradation is observed, reduce run size or acidify the final extract slightly less.
Graphviz Diagram: LC-MS Configuration
Figure 2: Instrument configuration emphasizing temperature control and mobile phase composition.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ahsman, M. J., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 10. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 11. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
Application Note: Determination of Ceftriaxone-d3 Retention Time on a C18 Column for LC-MS/MS Bioanalysis
Introduction
Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of a variety of bacterial infections. Accurate and reliable quantification of Ceftriaxone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Ceftriaxone-d3, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
The retention time of the internal standard on the chromatographic column is a critical parameter that directly impacts the accuracy and robustness of the analytical method. An ideal internal standard should have a retention time close to, but chromatographically resolved from, the analyte of interest. This application note provides a detailed protocol for determining the retention time of Ceftriaxone-d3 on a C18 reversed-phase column, a common stationary phase for the analysis of polar and semi-polar compounds like Ceftriaxone. The methodologies described herein are designed to provide a robust starting point for method development and validation for researchers, scientists, and drug development professionals.
Principle of Separation on a C18 Column
Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase, in this case, a C18 column, consists of silica particles that have been surface-modified with octadecyl (C18) hydrocarbon chains, creating a non-polar surface. The mobile phase is typically a polar mixture, often consisting of water and a miscible organic solvent like acetonitrile or methanol.
Ceftriaxone and its deuterated analog, Ceftriaxone-d3, are relatively polar molecules. Their retention on the C18 column is governed by the hydrophobic interactions between the non-polar regions of the molecules and the C18 alkyl chains of the stationary phase. By manipulating the composition of the mobile phase, specifically the ratio of organic solvent to water and the pH, the elution of these compounds can be controlled. Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time by reducing the hydrophobic interaction with the stationary phase. The pH of the mobile phase is also a critical factor, as it can alter the ionization state of the acidic and basic functional groups in the Ceftriaxone molecule, thereby affecting its overall polarity and retention.
Experimental Workflow
The overall experimental workflow for determining the retention time of Ceftriaxone-d3 on a C18 column is illustrated in the following diagram.
Figure 1: General workflow for the determination of Ceftriaxone-d3 retention time.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with:
-
Binary or Quaternary pump
-
Degasser
-
Autosampler with temperature control
-
Column oven
-
UV-Vis or Diode Array Detector (DAD). For higher sensitivity and specificity, a tandem mass spectrometer (MS/MS) is recommended.
-
Reagents and Consumables
-
Ceftriaxone sodium and Ceftriaxone-d3 sodium salt reference standards (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Appropriate vials and caps
Detailed Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in ultrapure water. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
Expert Insight: The use of a volatile buffer like ammonium acetate with formic acid is ideal for LC-MS applications as it aids in the ionization process in the mass spectrometer source. The acidic pH ensures that the carboxylic acid groups on Ceftriaxone are protonated, which can lead to better peak shape and retention on the C18 column.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Ceftriaxone and Ceftriaxone-d3 reference standards in separate 10 mL volumetric flasks using a 50:50 mixture of water and acetonitrile as the diluent.
-
Working Standard Solution (1 µg/mL): Prepare a combined working standard solution by appropriately diluting the stock solutions with the 50:50 water:acetonitrile mixture. This solution will contain both Ceftriaxone and Ceftriaxone-d3.
Note: Store stock solutions at -20°C and working solutions at 2-8°C when not in use. Allow solutions to equilibrate to room temperature before use.
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the determination of Ceftriaxone-d3 retention time.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | UV at 272 nm or MS/MS with appropriate transitions |
Table 1: Recommended Chromatographic Conditions.
Table 2: Gradient Elution Program.
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 1.00 | 5 |
| 5.00 | 95 |
| 6.00 | 95 |
| 6.10 | 5 |
| 8.00 | 5 |
Rationale for Gradient Elution: A gradient elution is employed to ensure that both the relatively polar Ceftriaxone and its deuterated analog are efficiently eluted from the column with good peak shape, while also allowing for the removal of any less polar contaminants from the column before the next injection.
Expected Results and Discussion
Under the specified chromatographic conditions, Ceftriaxone-d3 is expected to have a retention time that is very close to that of unlabeled Ceftriaxone. The slight increase in mass due to the deuterium atoms does not significantly alter the hydrophobicity of the molecule. Therefore, the primary separation mechanism remains the interaction of the molecule's non-polar regions with the C18 stationary phase.
The expected retention time for Ceftriaxone and Ceftriaxone-d3 using the described method is approximately 3.5 - 4.5 minutes . A clear chromatographic resolution between the two peaks may not be observed with a UV detector, but they will be readily distinguishable by a mass spectrometer based on their different mass-to-charge ratios (m/z).
The following diagram illustrates the interaction of Ceftriaxone-d3 with the C18 stationary phase.
Preparation of Ceftriaxone-d3 stock solution for PK studies
Strategic Overview: The "d3" Challenge
In pharmacokinetic (PK) bioanalysis, Ceftriaxone presents a unique set of physicochemical challenges that distinguish it from typical small molecule drugs. It is highly polar, chemically unstable in solution (beta-lactam hydrolysis), and prone to geometric isomerization (Z- to E-isomer) upon light exposure.
The Critical Warning (Scientific Integrity):
The use of Ceftriaxone-d3 (typically labeled on the methoxy group,
-
Consequence: At high analyte concentrations (common in IV dosing PK studies), the native drug contributes signal to the IS channel, artificially suppressing the calculated IS response ratio and causing non-linearity.
-
Mitigation: This protocol includes a mandatory "Cross-Signal Interference Check" to tune the IS concentration correctly.
Physicochemical Context & Calculations
Before handling the reference material, the salt form must be accounted for to ensure stoichiometric accuracy.
| Property | Ceftriaxone (Native) | Ceftriaxone-d3 (IS) |
| CAS Registry | 73384-59-5 (Disodium) | Varies by supplier |
| Chemical Nature | Acidic, Polar, Beta-lactam | Deuterated Analog |
| Solubility | Freely soluble in Water; Sparingly soluble in Methanol | Water (Recommended) |
| Stability | Unstable in water >24h @ RT; Photosensitive | Same as native |
| Storage | -20°C or -80°C (Solid & Solution) | -80°C (Solution) |
The Stoichiometry Check (Crucial Step)
Ceftriaxone is typically supplied as the Disodium Hemiheptahydrate salt.
-
MW (Free Acid): ~554.5 g/mol
-
MW (Disodium Hemiheptahydrate): ~661.6 g/mol
-
Correction Factor (CF):
Note: Check your specific Certificate of Analysis (CoA) for the exact molecular weight of your Ceftriaxone-d3 lot, as deuteration and salt forms (sodium vs. free acid) vary by synthesis batch.
Materials & Equipment
-
Reference Standard: Ceftriaxone-d3 (Isotopic purity >99%).
-
Primary Solvent: LC-MS Grade Water (Methanol causes precipitation at high concentrations).
-
Secondary Solvent: 50:50 Methanol:Water (for working dilutions).
-
Vessels: Amber glass vials (silanized preferred to minimize adsorption).
-
Storage: -80°C Freezer.
Protocol: Stock Solution Preparation
Phase A: Primary Stock Preparation (1.0 mg/mL)
-
Equilibration: Remove the Ceftriaxone-d3 vial from the freezer and desiccator. Allow it to reach room temperature (approx. 30 mins) before opening to prevent condensation, which accelerates hydrolysis.
-
Weighing: Accurately weigh the standard into a volumetric flask (amber glass).
-
Why Volumetric? Gravimetric preparation (adding solvent by weight) is more accurate, but Ceftriaxone's fluffiness makes static weighing difficult. A volumetric flask is safer for containment.
-
-
Dissolution (The Aqueous Rule):
-
Add LC-MS Grade Water to approx. 80% of volume.
-
Do NOT use pure Methanol. Ceftriaxone sodium is sparingly soluble in methanol and may precipitate or form micro-crystals that clog LC lines.
-
Vortex gently. Sonicate only if necessary (<30 seconds) to avoid heating and degradation.
-
Dilute to volume with Water.
-
-
Immediate Aliquoting:
-
Do not store the bulk stock.
-
Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber cryo-vials.
-
Flash Freeze: Place immediately in -80°C.
-
Phase B: Working Internal Standard (WIS) Preparation
Prepare fresh daily or validate stability for up to 5 days at 4°C.
-
Thaw one aliquot of Primary Stock.
-
Dilute to the target concentration (typically 500–1000 ng/mL ) using 50:50 Methanol:Water .
-
Note: The organic content in the WIS helps desolvation in the MS source, but ensure it matches your initial mobile phase conditions to prevent peak distortion.
-
Workflow Visualization
The following diagram illustrates the critical decision points and stability safeguards in the workflow.
Caption: Workflow for Ceftriaxone-d3 stock preparation emphasizing solvent selection (Water) and stability preservation (-80°C).
Quality Control: The "Cross-Signal" Validation
Because Ceftriaxone-d3 is only 3 mass units heavier than the native drug, you must validate that the native drug at ULOQ (Upper Limit of Quantification) does not interfere with the IS channel.
Experiment:
-
Prepare a sample containing Native Ceftriaxone at ULOQ (no IS added).
-
Prepare a Blank sample (no drug, no IS).
-
Inject both into the LC-MS/MS monitoring the IS transition (e.g., m/z 557.0 → 399.0).
Acceptance Criteria:
-
The signal in the IS channel for the ULOQ sample must be < 5% of the average IS response in your standard curve.
-
If it fails: You must increase the concentration of the Working Internal Standard (to swamp the interference) or use a d6-analog if commercially available.
Troubleshooting & Stability Data
| Issue | Probable Cause | Corrective Action |
| Signal Drop over time | Hydrolysis of Beta-lactam ring | Ensure pH is neutral (6.0-8.0). Discard aqueous stocks >24h old. |
| Double Peaks | E/Z Isomerization | Protect from light (Amber glassware).[2][3] Check LC column temp (<40°C). |
| Clogging | Precipitation | Ensure Primary Stock is Water-based, not Methanol-based. |
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
DailyMed. (2023). Ceftriaxone Sodium Injection Label. National Library of Medicine. Retrieved from [Link]
-
Wong, G., et al. (2015). "Stability of Ceftriaxone in Plasma and Urine." Antimicrobial Agents and Chemotherapy.[4] (Contextual citation for stability profiles).
-
PubChem. (2023). Ceftriaxone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Ceftriaxone in Human Plasma via LC-MS/MS for Therapeutic Drug Monitoring
Abstract
This application note details a robust, sensitive, and high-throughput Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ceftriaxone in human plasma. Ceftriaxone is a third-generation cephalosporin antibiotic with wide clinical use, for which Therapeutic Drug Monitoring (TDM) is increasingly recognized as a tool to optimize efficacy and minimize toxicity.[1][2] This method employs a simple and rapid protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), Ceftriaxone-d3, to ensure the highest level of accuracy and precision by correcting for matrix effects and procedural variability.[3][4] The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and is suitable for clinical research and drug development applications.[5][6]
Introduction: The Rationale for Ceftriaxone TDM
Ceftriaxone is a time-dependent antibiotic, meaning its bactericidal efficacy is best correlated with the time the free (unbound) drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (fT>MIC).[2] Significant pharmacokinetic variability has been observed in patient populations, particularly in the critically ill, which can lead to sub-optimal dosing.[7] Factors such as renal function, serum albumin levels (ceftriaxone is highly protein-bound), and underlying disease states can alter drug exposure.[2][7] TDM allows for dose individualization to ensure therapeutic targets are met, improving clinical outcomes and mitigating the risk of antibiotic resistance.[1][8]
While traditional methods like HPLC-UV exist, LC-MS/MS offers superior sensitivity, selectivity, and speed.[9][10][11] The use of a SIL-IS, such as Ceftriaxone-d3, is considered the gold standard for quantitative bioanalysis.[3][4] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer source, providing the most effective correction for any variations during sample processing and analysis.[12]
Principle of the Method
This method involves the addition of an internal standard (Ceftriaxone-d3) to plasma samples, followed by protein precipitation with acidified acetonitrile to remove macromolecules.[13][14] After centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). The ratio of the analyte peak area to the internal standard peak area is used to quantify ceftriaxone concentrations against a calibration curve.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Ceftriaxone Sodium (Reference Standard, >99% purity)
-
Ceftriaxone-d3 (Internal Standard, >98% purity, isotopic purity >99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade, >99%)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free Human Plasma (with K2-EDTA or Sodium Heparin anticoagulant)
Instrumentation and Equipment
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000/5500, Waters Xevo TQ-S, Agilent 6400 series)
-
Analytical Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[9][10]
-
General Lab Equipment: Analytical balance, calibrated pipettes, vortex mixer, micro-centrifuge, 1.5 mL polypropylene tubes, 96-well plates (optional).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ceftriaxone Stock (1 mg/mL): Accurately weigh ~10 mg of Ceftriaxone standard and dissolve in 10 mL of 50:50 (v/v) Methanol:Water. Store at -20°C.
-
Ceftriaxone-d3 IS Stock (1 mg/mL): Accurately weigh ~1 mg of Ceftriaxone-d3 and dissolve in 1 mL of 50:50 (v/v) Methanol:Water. Store at -20°C.
-
Ceftriaxone Working Solutions: Prepare serial dilutions of the Ceftriaxone Stock in 50:50 Methanol:Water to create working solutions for spiking calibration standards (CAL) and quality control (QC) samples.
-
IS Working Solution (1 µg/mL): Dilute the Ceftriaxone-d3 Stock in acetonitrile containing 0.1% formic acid. This solution serves as the protein precipitation reagent.
Preparation of Calibration Standards and QC Samples
-
Label tubes for CAL standards (e.g., CAL 1-8) and QC samples (e.g., LLOQ, Low, Mid, High).
-
Spike 2% (by volume) of the appropriate Ceftriaxone working solution into pooled blank human plasma to achieve the final desired concentrations. For example, to make a 100 µg/mL standard, add 10 µL of a 5 mg/mL working solution to 490 µL of blank plasma.
-
The suggested calibration range is 1.0 to 200 µg/mL, which covers typical clinical concentrations.[9][10][11]
Sample Preparation Protocol: Protein Precipitation
-
Pipette 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (1 µg/mL Ceftriaxone-d3 in Acetonitrile with 0.1% Formic Acid). This 3:1 ratio of organic solvent to plasma is effective for protein removal.[13][14][15]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Dilute the supernatant with 400 µL of Ultrapure Water containing 0.1% Formic Acid. This step reduces the organic content of the injected sample, improving peak shape and compatibility with the initial mobile phase conditions.
-
Cap/seal and place in the autosampler for analysis.
Workflow Diagram: Ceftriaxone TDM Sample Analysis
A schematic of the bioanalytical workflow from plasma sample to final concentration.
LC-MS/MS Method Parameters
The following tables provide a starting point for method development. Parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[9][10][11] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0.0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V[9] |
| Curtain Gas | 35 psi[9] |
| Nebulizer Gas (GS1) | 50 psi[9] |
| Turbo Gas (GS2) | 55 psi[9] |
| Declustering Potential | 90 V[9] |
Table 3: SRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
|---|---|---|---|
| Ceftriaxone | 555.0 | 396.1 | 20[9] |
| Ceftriaxone-d3 | 558.0 | 399.1 | ~20 (Optimize) |
Note: The m/z for Ceftriaxone-d3 assumes labeling on the N-methoxy group. The exact mass and optimal collision energy should be confirmed by direct infusion of the standard.
Method Validation and Performance
This assay should be validated according to regulatory guidelines to demonstrate its reliability for the intended purpose.[5][6][17] Key validation parameters and typical acceptance criteria are summarized below.
Table 4: Summary of Bioanalytical Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance) |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ response for analyte, and <5% for IS.[6] |
| Linearity & Range | Demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | %CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Cross-talk investigation is also critical: ensure that the signal from the highest calibration standard does not contribute significantly (>5%) to the internal standard's signal, and vice versa.[18]
Discussion
The described LC-MS/MS method provides a reliable and high-throughput solution for the TDM of ceftriaxone.
-
Causality of Experimental Choices:
-
Protein Precipitation: This technique was chosen for its speed, simplicity, and suitability for high-throughput automation. While less clean than solid-phase extraction, the high selectivity of tandem mass spectrometry mitigates potential interferences.[13] Acetonitrile is often superior to methanol for precipitating plasma proteins, yielding cleaner extracts.[14][19]
-
Stable Isotope-Labeled IS: Ceftriaxone-d3 is the ideal internal standard. It has nearly identical chemical and physical properties to ceftriaxone, ensuring it tracks the analyte through sample preparation and ionization, thus correcting for any variations in recovery or matrix-induced ion suppression/enhancement.[3][4] This is crucial for achieving the high accuracy and precision required for clinical applications.
-
LC Gradient: The fast gradient allows for a short run time (<5 minutes), enabling the analysis of a large number of samples per day. The inclusion of formic acid and ammonium formate in the mobile phases promotes analyte protonation for efficient positive mode ESI and improves chromatographic peak shape.[7]
-
Conclusion
This application note presents a complete protocol for the quantification of ceftriaxone in human plasma using LC-MS/MS with a Ceftriaxone-d3 internal standard. The method is rapid, robust, and meets the validation criteria set forth by regulatory agencies, making it an invaluable tool for researchers and clinicians performing therapeutic drug monitoring to optimize ceftriaxone therapy.
References
-
Isla, A., Trocóniz, I. F., & Canut, A. (2020). Ceftriaxone pharmacokinetics by a sensitive and simple LC-MS/MS method: Development and application. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
Jumah, D. F., Kisha, T., Al-Soud, Y. A., & Al-Hadidi, K. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research, 7, 73. [Link]
-
Jumah, D., Kisha, T., Al-Soud, Y., & Al-Hadidi, K. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. MORU Tropical Health Network. [Link]
-
Mahidol University. (n.d.). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. [Link]
-
Ongas, M., Standing, J. F., Ogutu, B., Waichungo, J., Berkley, J. A., & Kipper, K. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. Wellcome Open Research, 3, 11. [Link]
-
ResolveMass Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Lu, W., Pan, M., Ke, H., Liang, J., Liang, W., Yu, P., Zhang, P., & Wang, Q. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 1044234. [Link]
-
Al-Tannak, N. F., Hemdan, A., & Al-Soud, Y. A. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Clinical Laboratory Analysis, 36(11), e24718. [Link]
-
LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis. [Link]
-
Tan, S. H., Lee, S. C., & Lee, E. J. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 945-946, 188–194. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Keller, S. C., Williams, D., Gavgani, M., et al. (2023). Serious Adverse Events and Laboratory Monitoring Regimens for Outpatient Parenteral Antimicrobial Therapy With Cefazolin and Ceftriaxone. Open Forum Infectious Diseases, 10(12), ofad592. [Link]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Schleibinger, M., Steinmaßl, D., & Zeitlinger, M. (2018). Level of Evidence for Therapeutic Drug Monitoring of Ceftriaxone. Clinical Pharmacokinetics, 57(11), 1369–1387. [Link]
-
Stanford Medicine Children's Health. (n.d.). LPCHS Antimicrobial Therapy Monitoring Guideline. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. [Link]
-
Vogeser, M., & Seger, C. (2008). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Clinical Chemistry and Laboratory Medicine, 46(2), 127-36. [Link]
-
Ulldemolins, M., Roberts, J. A., Rello, J., Paterson, D. L., & Lipman, J. (2011). Therapeutic Drug Monitoring of Beta-Lactam Antibiotics. Encyclopedia.pub. [Link]
-
Hang, T., Wang, H., & Gu, H. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-355. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Medscape. (n.d.). Ceftriaxone dosing, indications, interactions, adverse effects, and more. [Link]
-
KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 11. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. hhs.gov [hhs.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ceftriaxone-d3 Bioanalysis
The following Technical Support Center guide is designed for researchers and bioanalytical scientists encountering issues with Ceftriaxone-d3 in human plasma LC-MS/MS assays.
Topic: Troubleshooting Signal Suppression & Instability in Human Plasma Status: Active | Expert Level: Senior Application Scientist
Welcome to the troubleshooting hub. You are likely here because your Internal Standard (IS) response is erratic, dropping significantly in plasma samples compared to solvent standards, or your accuracy at the Lower Limit of Quantitation (LLOQ) is failing.
Bioanalysis of Ceftriaxone is deceptive. It appears to be a standard small molecule extraction, but it possesses three distinct "traps" that cause signal failure: Phospholipid Suppression , Acidic Instability , and Isotopic Crosstalk .
⚠️ Critical Alert: The "D3" Isotope Trap
Before troubleshooting suppression (loss of signal), you must rule out interference (excess signal).
Problem: Ceftriaxone contains three Sulfur atoms (
-
Symptom: As your analyte concentration increases (e.g., at ULOQ), your IS signal appears to behave erratically because the analyte is "bleeding" into the IS channel.
-
Solution: If possible, switch to Ceftriaxone-
or a structural analog like Cefotaxime (if not co-administered). If you must use d3, you must ensure chromatographic separation between the analyte and IS (difficult due to deuterium isotope effects) or use a very high concentration of IS to drown out the interference.
Module 1: Root Cause Analysis (The Matrix Effect)
If you have ruled out isotopic crosstalk and are genuinely seeing low IS signal intensity in plasma samples, the cause is Ionization Competition .
The Mechanism: Ceftriaxone is highly polar (logP ~ -1.7). In Reverse Phase (RP) chromatography, it elutes early. Unfortunately, this is exactly where unretained salts and lysophospholipids (Lyso-PCs) elute. These matrix components compete for charge in the ESI droplet.[2]
Figure 1: Mechanism of Signal Suppression. High-abundance phospholipids (red) monopolize the surface charge of the ESI droplet, preventing Ceftriaxone-d3 (blue) from ionizing.
Module 2: Sample Preparation Protocols
The Fix: Standard Protein Precipitation (PPT) is insufficient for Ceftriaxone because it does not remove phospholipids. You must use Phospholipid Removal Plates or Weak Anion Exchange (WAX) SPE.
Protocol A: Phospholipid Removal (Recommended)
Best for high throughput and removing the specific Lyso-PCs that co-elute with Ceftriaxone.
| Step | Action | Scientific Rationale |
| 1. Aliquot | Transfer 100 µL Human Plasma to a tube. | |
| 2. IS Addition | Add 20 µL Ceftriaxone-d3 working solution. | Note: Keep IS solution neutral. Acid causes degradation. |
| 3.[1][3] Precipitation | Add 300 µL Acetonitrile with 1% Formic Acid . | Acid helps dissociate Ceftriaxone from Albumin (Protein Binding >90%). |
| 4. Load | Load the entire mixture onto a Phospholipid Removal Plate (e.g., Waters Ostro™ or Phenomenex Phree™). | These plates filter proteins AND retain phospholipids via Lewis acid/base interaction. |
| 5. Elute | Apply vacuum (5-7 inHg). Collect flow-through. | Phospholipids stay on the plate; Ceftriaxone passes through. |
| 6. Dilute | Dilute filtrate 1:1 with Water. | Lowers organic content to prevent "solvent effect" (peak fronting) during injection. |
Protocol B: Weak Anion Exchange (WAX) SPE
Best if you need extreme sensitivity and cleaner baselines.
-
Cartridge: Waters Oasis WAX or equivalent (30 mg).
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 100 µL Plasma + 100 µL 2% Formic Acid.[4]
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes neutral lipids/phospholipids). Crucial Step. Ceftriaxone is acidic and stays bound to the amine sorbent while neutrals wash away.
-
Elute: 500 µL 5% Ammonium Hydroxide in Methanol.
Module 3: Chromatography & Stability
Even with clean samples, poor chromatography can lead to suppression.
1. The Stability Paradox Ceftriaxone is unstable at acidic pH over time (ring opening), yet requires acid for protein precipitation.
-
Rule: Process samples immediately. Do not store acidified extracts for >24 hours.
-
Autosampler: Must be kept at 4°C .
-
Buffer: Use Ammonium Formate (pH ~3-4) for the mobile phase, but ensure the sample diluent is closer to neutral if sitting for long periods.
2. Chromatographic Separation You must separate Ceftriaxone from the "Void Volume" (where salts elute) and the "Lipid Zone" (end of run).
-
Column: C18 is acceptable, but C18-PFP or HILIC provides better retention for polar compounds.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Gradient:
-
Hold low organic (5% B) for 0.5 min to divert salts.
-
Ramp to 95% B to wash lipids.
-
Crucial: Do not inject the next sample until the column has re-equilibrated.
-
Module 4: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for isolating the cause of signal loss.
Frequently Asked Questions (FAQ)
Q: My IS signal decreases over the course of a batch (e.g., 50 injections). Why? A: This is likely "Matrix Build-up." If you are using simple protein precipitation, phospholipids accumulate on the head of the column and slowly bleed off, suppressing ionization unpredictably.
-
Fix: Add a "sawtooth" wash step (95% Acetonitrile for 2 mins) at the end of every injection gradient.
Q: Can I use Cefotaxime as an Internal Standard instead? A: Yes, and it is often preferred over Ceftriaxone-d3 to avoid the isotopic crosstalk issue. However, Cefotaxime is also a cephalosporin and must not be used if the patient is co-administered both drugs. Ensure your clinical protocol excludes Cefotaxime co-medication.
Q: Why is my Ceftriaxone peak splitting? A: Ceftriaxone can exist in syn and anti isomeric forms, and it is sensitive to solvent composition. Ensure your sample diluent matches the starting mobile phase conditions (e.g., 95% Water). Injecting 100% Methanol extracts into a high-aqueous gradient causes peak distortion.
References
-
Isotopic Interference & Method Validation
-
Phospholipid Removal Efficacy
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (Comparison of PPT vs.
-
Source:
-
Stability of Ceftriaxone
- Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma.
-
Source:
-
Matrix Effect Mechanisms
Sources
- 1. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. semanticscholar.org [semanticscholar.org]
Ceftriaxone M+3 isotope interference with Ceftriaxone-d3
Ticket ID: CFX-ISO-003 Subject: Non-Linearity & Internal Standard Variation due to Isotope Interference Status: Open Priority: High (Impacts GLP/Validation)[1]
Executive Summary: The "Crosstalk" Phenomenon
You are likely experiencing isotopic contribution (crosstalk) from the analyte (Ceftriaxone) into the Internal Standard (Ceftriaxone-d3) channel.[1][2]
While deuterium-labeled internal standards (IS) are the gold standard for bioanalysis, Ceftriaxone presents a unique challenge due to its sulfur-rich structure (C18H18N8O7S3 ).[1] The natural abundance of heavy isotopes in the analyte—specifically the M+3 isotope —has the exact same mass-to-charge ratio (
At high analyte concentrations (ULOQ), this "natural" M+3 signal mimics the IS, artificially inflating the IS peak area. This leads to quadratic calibration curves and failed acceptance criteria for IS variability.
Module 1: Diagnostic Protocol
Do not assume the issue is matrix effect or recovery until you rule out isotopic interference.
Step 1: The "Zero-IS" Injection Test
To confirm interference, you must isolate the analyte's contribution to the IS channel.
-
Prepare a sample at your ULOQ (Upper Limit of Quantification) concentration.
-
Do NOT add Internal Standard to this sample.
-
Inject this sample and monitor the IS Transition (e.g.,
558.0 fragment). -
Calculate Interference:
[1]
Pass/Fail Criteria:
-
< 5%: Negligible interference.[4][5] (Issue lies elsewhere).
-
> 5%: Critical Isotope Interference.[2][3] (Proceed to Module 3).
-
Note: In Ceftriaxone assays, this value often reaches 20–40% if IS concentration is too low.
Module 2: The Science (Deep Dive)
Why is this happening?
The Sulfur Multiplier Effect
Most small molecules rely on Carbon-13 (
The interference in the d3 channel (M+3) is not random; it is statistically inevitable due to the combination of heavy isotopes.
Isotopic Probability Table
The M+3 signal (which mimics d3) is generated by the simultaneous presence of multiple heavy isotopes in a single Ceftriaxone molecule.
| Isotope Species | Composition Example | Mass Shift | Probability Source |
| M+0 | All | +0 Da | Base Peak |
| M+1 | One | +1 Da | High (~20% due to 18 carbons) |
| M+2 | One | +2 Da | High (~12.6% due to 3 sulfurs) |
| M+3 | One | +3 Da | Significant (~2.5 - 3.0%) |
The Conflict:
-
Ceftriaxone-d3 Mass:
(Deuterium shift).[1][2] -
Ceftriaxone Natural M+3:
(Natural + shift).[1] -
Result: The Mass Spectrometer cannot distinguish between the two.
Visualizing the Interference
Figure 1: Mechanism of Crosstalk. The natural M+3 isotope of the analyte is isobaric with the d3 Internal Standard, causing false signal accumulation in the IS channel.[2]
Module 3: Troubleshooting & Mitigation
How do I fix it?
Since you cannot change the laws of physics (isotope abundance), you must alter your method parameters. Follow this decision tree.
Strategy A: Titration (The "Quick Fix")
Adjust the ratio of [Analyte] to [IS] to drown out the interference.
-
Increase IS Concentration:
-
Action: Increase Ceftriaxone-d3 concentration in your working solution by 5x to 10x .[1]
-
Logic: If the interference contributes 1,000 counts, and your IS normally gives 10,000 counts, the error is 10%. If you boost IS to 100,000 counts, the error drops to 1%.
-
Limit: Watch for ion suppression or detector saturation.
-
-
Decrease ULOQ:
-
Action: Dilute high-concentration samples or truncate the calibration curve.[1]
-
Logic: Reducing the mass of analyte injected reduces the absolute abundance of the M+3 isotope.
-
Strategy B: The "Clean" Switch (Recommended)
If Strategy A fails to meet validation criteria (e.g., FDA M10 guidance), you must change the Internal Standard.
-
Option 1: Ceftriaxone-d6 or 13C6 (if available) [1]
-
Moving to M+6 shifts the IS mass far beyond the significant natural isotope envelope of the analyte.
-
-
Option 2: Structural Analog (e.g., Cefotaxime) [1]
-
Pros: No isotopic crosstalk.
-
Cons: Different retention time and matrix effect susceptibility.[2] Requires careful validation of "Parallelism."
-
Workflow Diagram: Decision Tree
Figure 2: Troubleshooting workflow for resolving Internal Standard interference.
Frequently Asked Questions (FAQ)
Q1: Can I just subtract the interference mathematically?
-
A: Generally, no . While mathematical correction is possible, regulatory bodies (FDA/EMA) discourage it for standard bioanalysis because it adds complexity and assumes the interference ratio is perfectly constant across all matrix lots. It is safer to eliminate the interference experimentally.
Q2: Why doesn't the column separate them?
-
A: Deuterated isotopes and their natural counterparts are chemically nearly identical. They will co-elute on standard C18 Reverse Phase chromatography. You cannot resolve this issue with HPLC gradients.
Q3: Does this affect my LLOQ (Lower Limit of Quantification)?
-
A: No. This specific issue (Analyte
IS) affects the high end of the curve. -
Warning: The reverse issue (IS
Analyte) can affect LLOQ. If your Ceftriaxone-d3 is not 100% pure and contains d0 (unlabeled) impurities, that will fail your LLOQ.[1] Check the Certificate of Analysis for "Isotopic Purity."
Q4: I see a "Quadratic" fit instead of "Linear". Is this related?
-
A: Yes. As analyte concentration increases, the "extra" signal added to the IS channel makes the IS response appear stable or increasing, rather than flat. This distorts the Area Ratio (
), causing the curve to bend.
References
-
FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7][8]
-
Ahsman, M. J., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[7][9] Wellcome Open Research. (Discusses specific M+3 interference in Ceftriaxone assays).
- Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS Bioanalytical Method Development: The Impact of Isotopic Contributions. Journal of Chromatography B.
-
PubChem. (n.d.).[1] Ceftriaxone Compound Summary.[10][11] National Library of Medicine. [1]
Sources
- 1. Ceftriaxone, (E)- | C18H17N8O7S3- | CID 71587342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purchase [D3]-Ceftriaxone disodium salt [nucleosyn.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Eliminating Ceftriaxone-d3 Matrix Effects in LC-MS
Welcome to the technical support center for optimizing the bioanalysis of Ceftriaxone using its deuterated internal standard, Ceftriaxone-d3. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays. Here, we will dissect the root causes of these effects and provide actionable, field-proven strategies to ensure the accuracy, precision, and robustness of your analytical methods.
Introduction: Why Matrix Effects are a Critical Hurdle
In LC-MS bioanalysis, the "matrix" refers to all components in a biological sample apart from the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte and its internal standard (IS) in the mass spectrometer's ion source.[1][2] This interference, known as a matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2]
For an internal standard like Ceftriaxone-d3 to be effective, it must experience the same matrix effects as the analyte, Ceftriaxone. A stable isotope-labeled (SIL) internal standard is the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and is affected by the matrix in the same way.[1] However, significant or variable matrix effects can compromise this relationship, leading to inaccurate and imprecise quantification.[3][4][5] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a particular problem in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In bioanalysis (e.g., plasma, serum, urine), samples are incredibly complex.[6] The most notorious culprits are phospholipids, which are highly abundant in plasma and serum and are known to cause significant ion suppression in positive electrospray ionization (+ESI) mode.[4] This suppression occurs when matrix components compete with the analyte for ionization in the ESI droplet, ultimately reducing the number of analyte ions that reach the mass detector.[1][4] The result is poor sensitivity, reproducibility, and accuracy.[4]
Q2: I'm using a deuterated internal standard (Ceftriaxone-d3). Shouldn't that automatically correct for matrix effects?
A2: Ideally, yes. A SIL internal standard is the best tool to compensate for matrix effects.[1] However, its effectiveness can be compromised under certain conditions. For instance, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and precision are lost, especially at the lower limit of quantitation (LLOQ).[4] Furthermore, in rare cases, the deuterium labeling can cause a slight chromatographic shift, causing the IS to elute just outside the main zone of ion suppression experienced by the analyte, leading to imperfect correction.[7] A notable issue specific to Ceftriaxone-d3 is the potential for interference from the naturally abundant M+3 isotope of Ceftriaxone itself, which can artificially inflate the IS signal, especially at high analyte concentrations.[8]
Q3: How do I quantitatively assess if matrix effects are impacting my assay?
A3: The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during method validation.[9][10][11] A standard approach is the post-extraction spike method .
Here's the core principle:
-
Set A: Prepare your analyte (Ceftriaxone) and IS (Ceftriaxone-d3) in a clean solvent (e.g., mobile phase). This represents 100% response with no matrix.
-
Set B: Extract blank biological matrix from at least six different sources (e.g., six different lots of human plasma).[10] After the extraction process, spike the analyte and IS into the clean extract.
-
Calculate the Matrix Factor (MF): The MF is the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
To be acceptable, the coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[8][10]
Q4: What is the difference between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for sample cleanup?
A4: These are the three primary techniques for sample preparation, each offering a different balance of cleanliness, recovery, and complexity.
| Technique | Mechanism | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. | Fast, simple, inexpensive, high recovery. | "Dirty" extracts; does not effectively remove phospholipids or salts, leading to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts) behind. | Cleaner than PPT; removes salts and some polar lipids. | Can be labor-intensive, requires solvent optimization, may have lower recovery, less effective at removing phospholipids.[13] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[14] | Provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.[1][13][15] | More complex method development, higher cost per sample. |
For cephalosporins like Ceftriaxone, SPE is often the preferred method for achieving the lowest matrix effects and highest sensitivity.[15][16][17]
Troubleshooting Guide
This section addresses specific experimental problems with a logical, step-by-step approach to resolution.
Problem 1: High Variability or Poor Precision in Ceftriaxone-d3 Response Across a Batch
-
Symptom: The peak area of Ceftriaxone-d3 is inconsistent in your QC samples and unknown samples, leading to poor precision (%CV > 15%) in your calculated Ceftriaxone concentrations.
-
Underlying Cause: This is a classic sign of variable matrix effects. The composition of the matrix is likely differing slightly from sample to sample, but your sample preparation method is not robust enough to remove the interfering components consistently. Phospholipids are a primary suspect.[4]
Sources
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. 固相萃取(SPE) [sigmaaldrich.com]
- 15. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ceftriaxone-d3 & C18 Column Troubleshooting
Executive Summary
Ceftriaxone (and its deuterated internal standard, Ceftriaxone-d3) presents a unique chromatographic challenge due to its zwitterionic nature and high affinity for metal chelation . While standard C18 tailing is often attributed to residual silanols, Ceftriaxone tailing is frequently caused by interactions with stainless steel hardware or improper pH control affecting its ionization state.
This guide moves beyond generic advice, focusing on the specific molecular behaviors of third-generation cephalosporins.
Module 1: The "Hidden" Variable – Metal Chelation
Q: I have a new, high-quality C18 column, but Ceftriaxone-d3 still tails severely. Why?
A: You are likely observing metal chelation , not silanol interaction. Ceftriaxone contains a dioxotriazine ring and an aminothiazole moiety.[1] These groups form strong coordination complexes with metal ions (specifically Fe³⁺ and Ca²⁺) found in stainless steel frits, column bodies, and LC tubing. This interaction causes severe tailing that mimics silanol activity but does not respond to standard "end-capping" solutions.
Diagnostic Test: If your peak shape improves significantly after adding a chelating agent (like EDTA) to the mobile phase, the issue is hardware-related, not column chemistry.
Protocol: System Passivation & Mobile Phase Modification
-
Immediate Fix: Add 5–10 mM EDTA or Phosphoric Acid to your mobile phase. Phosphates effectively mask metal sites on LC hardware.
-
Hardware Upgrade: Replace stainless steel inlet frits with PEEK (Polyether ether ketone) frits. If using LC-MS, consider a PEEK-lined column to eliminate metal contact entirely.
Technical Insight: The USP monograph for Ceftriaxone Sodium specifically utilizes a phosphate buffer, which inadvertently suppresses metal chelation issues compared to volatile buffers like ammonium acetate used in LC-MS.
Module 2: Zwitterionic Chemistry & Silanol Activity
Q: How does pH affect the peak shape of Ceftriaxone-d3?
A: Ceftriaxone is zwitterionic with multiple pKa values (approx. pKa₁ ≈ 3, pKa₂ ≈ 4).
-
At neutral pH (6–8): The carboxylic acids are ionized (negative), and the amine is deprotonated (neutral). The molecule is highly polar and repelled by the C18 ligands, leading to early elution and potential interaction with exposed silanols.
-
At acidic pH (2.5–3.5): The carboxylic acids are protonated (neutral), increasing hydrophobicity and retention on the C18 chain. This is the optimal window for peak symmetry.
Troubleshooting Workflow:
| Parameter | Observation | Corrective Action |
| Mobile Phase pH | Tailing + Low Retention | Lower pH to 2.5–3.0 . This suppresses ionization of the carboxyl groups, reducing secondary silanol repulsion/interaction. |
| Buffer Choice | Broad Tailing | Switch to Phosphate (20-50mM) if detection allows (UV). For MS, use Ammonium Formate (20mM) rather than just Formic Acid to increase ionic strength. |
| Column Type | Tailing on Standard C18 | Switch to a HSS T3 or Polar-Embedded C18 column. These are designed to shield silanols from polar analytes. |
Module 3: Sample Diluent Mismatch (The "Fronting-Tailing" Hybrid)
Q: My peak looks distorted (mix of fronting and tailing). Is my column overloaded?
A: It is rarely mass overload with an Internal Standard (IS). It is likely Solvent Strength Mismatch . Ceftriaxone-d3 is often dissolved in pure Methanol or Acetonitrile for stock stability. Injecting this strong solvent plug into a highly aqueous mobile phase (e.g., 95% Water) causes the analyte to travel faster than the mobile phase at the column head, resulting in peak distortion.
The "Diluent Match" Protocol:
-
Stock Preparation: Prepare high-concentration stock in 100% solvent (e.g., MeOH).
-
Working Standard: Dilute the stock at least 1:10 with the initial mobile phase composition (e.g., 95% Buffer / 5% ACN).
-
Result: The analyte focuses as a tight band at the column inlet, sharpening the peak.
Visualizing the Problem
The following diagram illustrates the decision logic for troubleshooting Ceftriaxone tailing, distinguishing between chemical and hardware causes.
Caption: Logical workflow for isolating the root cause of Ceftriaxone tailing. Note that hardware interaction is a critical intermediate step often missed in standard troubleshooting.
Module 4: Critical "Gotchas" for Ceftriaxone-d3
1. Isotopic Interference (The MS Artifact) While not a "tailing" issue, users of Ceftriaxone-d3 often encounter quantification errors. The natural isotope distribution of native Ceftriaxone (specifically the M+2 peak from sulfur/carbon isotopes) can overlap with the Ceftriaxone-d3 (M+3) signal.
-
Solution: Ensure chromatographic resolution is sufficient, or verify that the contribution of the native M+2 isotope to the IS channel is negligible (<5%) at your ULOQ (Upper Limit of Quantification).
2. Stability in Solution Ceftriaxone β-lactam rings are unstable in alkaline conditions.
-
Rule: Never leave Ceftriaxone-d3 samples in the autosampler for >24 hours if the diluent pH is >7.0. Degradation products often elute as tailing humps or split peaks.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped) or HSS T3 | HSS T3 withstands 100% aqueous start; End-capping reduces silanol binding. |
| Mobile Phase A | 20mM Ammonium Formate (pH 3.0) | Ionic strength reduces silanol effect; acidic pH protonates carboxylic acids. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Hardware | PEEK tubing/frits | Critical: Prevents iron/calcium chelation. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for LC-MS; lower flow can improve mass transfer. |
References
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Hiremath, et al. (2025).[1] Development and Validation of RP-HPLC Method for Ceftriaxone Sodium. Indian Journal of Pharmaceutical Education and Research.[1] Retrieved from
-
USP-NF. (2016). Ceftriaxone for Injection Monograph.[2] (Specifies Phosphate buffers and ion-pairing agents). Retrieved from
-
Agilent Technologies. (2007). HPLC Column Troubleshooting Guide (Metal Chelation). Retrieved from
Sources
Technical Support Center: Stability of Ceftriaxone-d3 in Frozen Plasma
Core Directive: The Stability Paradox
Why this matters: Ceftriaxone is a third-generation cephalosporin containing a labile beta-lactam ring and a syn-methoxyimino moiety. In bioanalysis, Ceftriaxone-d3 (typically labeled on the methoxy-methyl group, –OCD₃) is the gold-standard Internal Standard (IS).
However, a common misconception is that "frozen" equals "stable." The Critical Failure Mode: At standard freezer temperatures (-20°C), plasma samples can undergo eutectic crystallization . As water freezes, buffer salts concentrate in the remaining liquid pockets, causing drastic pH shifts (often acidic). This "micro-environment" acidity accelerates beta-lactam hydrolysis even while the sample appears frozen.
This guide provides the protocols to mitigate these risks and troubleshoot IS failures.
Mechanism of Instability
Before troubleshooting, you must understand the degradation pathways affecting both the Analyte and the IS.
Visualizing the Degradation Pathway
The following diagram illustrates the primary chemical risks: Beta-lactam ring opening (Hydrolysis) and Syn-to-Anti isomerization (Light/Heat induced).
Figure 1: Primary degradation pathways for Ceftriaxone and its deuterated IS. Note that hydrolysis results in a mass shift (+18 Da due to water addition), effectively removing the molecule from the MRM transition window.
Troubleshooting Guide: FAQs & Scenarios
Scenario A: "My Ceftriaxone-d3 IS response is dropping over time in the autosampler."
Diagnosis: Post-preparative instability. Root Cause: Once extracted, Ceftriaxone is vulnerable to hydrolysis in aqueous reconstitution solvents, especially if the autosampler is not cooled. The Fix:
-
Temperature: Ensure autosampler is set to 4°C .
-
Solvent: Avoid 100% aqueous reconstitution. Use a mixture (e.g., 90:10 Water:ACN) to reduce hydrolytic activity.
-
pH Control: If using an acidic mobile phase (Formic acid), ensure the sample solvent is not too acidic. Beta-lactams are most stable between pH 5.0–7.0.[1]
Scenario B: "I see 'Cross-Talk' or Ceftriaxone-d3 signal in my Double Blank."
Diagnosis: Isotopic impurity or Mass Spec Source Fragmentation. Root Cause:
-
Isotopic Contribution: If your Upper Limit of Quantification (ULOQ) for Ceftriaxone is very high (>100 µg/mL), the natural M+3 isotope of the drug may contribute to the IS channel.
-
Fragmentation: In-source fragmentation can strip the label if it's not on a stable position (rare for –OCD₃). The Fix:
-
Check MRM Transitions: Ensure you are tracking the specific parent-daughter ion that retains the deuterium label.
-
Analyte: 555.1 → 396.0 m/z[2]
-
IS (d3): 558.1 → 399.0 m/z
-
-
Adjust ULOQ: If the M+3 contribution is significant, lower your ULOQ or increase the concentration of the IS to swamp the interference.
Scenario C: "My QC samples failed stability at -20°C, but -80°C samples passed."
Diagnosis: Eutectic pH Shift. Root Cause: As described in Section 1, -20°C is the "danger zone" for beta-lactams where non-frozen liquid pockets exist with concentrated salts. The Fix:
-
Mandatory Storage: Move all study samples to -70°C or -80°C .
-
Reference: See L.S. Jeong et al. (2014) regarding beta-lactam stability profiles at different thermal tiers.
Validated Experimental Protocols
Protocol 1: Optimized Sample Extraction (Protein Precipitation)
Objective: Maximize recovery while minimizing on-bench degradation.
| Step | Action | Critical Technical Note |
| 1 | Thawing | Thaw plasma samples in a water bath at ambient temperature (20-25°C). Do not leave >30 mins. |
| 2 | IS Addition | Add Ceftriaxone-d3 Working Solution (in 50% Methanol). Vortex 10 sec. |
| 3 | Precipitation | Add Methanol (ratio 1:3 v/v sample:solvent). |
| 4 | Vortex/Spin | Vortex 1 min; Centrifuge at 10,000 x g for 10 min at 4°C . |
| 5 | Supernatant | Transfer supernatant. Dilute 1:1 with water if peak shape is poor. |
| 6 | Storage | Inject immediately or store plate at 4°C (Max 24h stability). |
Protocol 2: Stability Assessment Workflow
Use this flow to validate your specific matrix/storage conditions.
Figure 2: Decision tree for validating Ceftriaxone-d3 stability. Note that -20°C failure is common and necessitates -80°C storage.
Summary of Stability Data
Based on aggregated literature and beta-lactam chemical properties.
| Condition | Stability Estimate | Recommendation |
| Benchtop (Room Temp) | < 4 Hours | Keep samples on ice/cool blocks during prep. |
| Autosampler (4°C) | 24 - 48 Hours | Validated. Ensure reconstitution solvent is pH neutral. |
| Freezer (-20°C) | 2 - 4 Weeks | High Risk. Use only for short-term staging. |
| Deep Freeze (-70°C) | > 6 Months | Required for long-term biobanking. |
| Freeze-Thaw | 3 Cycles | Acceptable, but minimize where possible. |
| Light Exposure | Sensitive | Use amber tubes or low-light conditions to prevent isomerization. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
L.S. Jeong et al. (2014). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. [Link]
- Page, M.I. (2012). The Chemistry of beta-Lactams. Springer Science & Business Media. (Referencing hydrolysis mechanisms).
-
Zeng, W. et al. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone... in plasma. Wellcome Open Research. [Link]
Sources
Resolving Ceftriaxone-d3 and endogenous interferences
Topic: Resolving Ceftriaxone-d3 and Endogenous Interferences in LC-MS/MS Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist
Introduction
Welcome to the Ceftriaxone Bioanalysis Support Center. If you are analyzing Ceftriaxone in biological matrices, you are likely encountering a specific set of challenges: isobaric cross-talk between the native drug and its deuterated internal standard (IS), severe peak tailing due to polarity, and beta-lactam instability .
This guide moves beyond standard protocols. It addresses the physics of why your blank IS channels show signal and why your calibration curves might be non-linear at high concentrations.
Module 1: The "Isotopic Trap" (Ceftriaxone-d3 Cross-Talk)
Q: Why do I see a significant signal in my Ceftriaxone-d3 (IS) channel when injecting high concentrations of native Ceftriaxone, even though my IS is pure?
A: This is likely not a purity issue with your IS, but a fundamental limitation of using a d3-labeled analog for a sulfur-rich molecule like Ceftriaxone.
The Mechanism:
Ceftriaxone (
-
Native Ceftriaxone Mass (M): ~554.0 Da
-
Ceftriaxone-d3 Mass (M+3): ~557.0 Da
Due to the natural isotopic distribution, native Ceftriaxone produces a significant M+3 isotope peak (caused by the presence of
If your Upper Limit of Quantification (ULOQ) is high (e.g., >100 µg/mL), the "tail" of the native isotopic envelope will flood the IS channel, causing non-linearity and failing acceptance criteria.
Corrective Protocol:
-
Assess the Contribution: Inject your ULOQ without IS. If the signal at the IS transition is >5% of your average IS response, you have an isotopic interference.[1]
-
Switch Internal Standard: If possible, switch to Ceftriaxone-d6 (shifts mass by +6 Da, clearing the sulfur envelope) or a structural analog like Cefotaxime or Cefixime (though these do not compensate for matrix effects as perfectly as a stable isotope).
-
Limit the Curve: If you must use d3, you must lower your ULOQ to a point where the native M+3 contribution is negligible.
Visualization: Isotopic Interference Mechanism
Figure 1: The "Isotopic Trap." High concentrations of native drug generate naturally heavy isotopes that mimic the mass of the d3-Internal Standard.
Module 2: Chromatographic Resolution & Matrix Effects
Q: My Ceftriaxone peak tails severely on C18 columns, and I see suppression zones in plasma samples. How do I fix this?
A: Ceftriaxone is highly polar and acidic. On standard C18, it elutes near the void volume where salts and phospholipids suppress ionization.
Troubleshooting Table: Column & Mobile Phase Selection
| Approach | Column Type | Mobile Phase Additive | Pros | Cons |
| Standard RP | C18 (End-capped) | Formic Acid (0.1%) | Simple, cheap. | Severe tailing. Poor retention.[2] High matrix suppression risk. |
| Ion-Pairing | C18 | TBA or TEA (Tertiary amines) | Excellent peak shape. Good retention. | Dirty MS. Ion-pairing reagents suppress MS signal and are hard to wash out. |
| HILIC (Recommended) | Zwitterionic / Amide | Ammonium Acetate / Acetonitrile | High sensitivity. Elutes away from phospholipids. | Requires long equilibration. Sensitive to water content in sample diluent. |
The HILIC Solution (Protocol):
-
Column: Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (90% B) to retain the polar Ceftriaxone, gradient down to 50% B.
-
Sample Diluent: Must match initial conditions (High Acetonitrile). Do not inject aqueous samples directly onto HILIC.
Module 3: Sample Preparation & Stability
Q: I am losing recovery over time in the autosampler. Is the drug degrading?
A: Yes. Ceftriaxone contains a beta-lactam ring which is susceptible to hydrolysis, particularly in alkaline conditions or when exposed to nucleophiles.
Critical Stability Factors:
-
pH Sensitivity: Ceftriaxone is most stable between pH 6.0 and 7.5. Acidifying too aggressively (e.g., high % TFA) can actually accelerate degradation or cause precipitation.
-
Temperature: Degradation is rapid at room temperature. Autosampler must be kept at 4°C.
-
Protein Binding: Ceftriaxone is highly protein-bound (85-95% to albumin). Simple protein precipitation (PP) with Acetonitrile often traps the drug in the protein pellet, leading to low recovery (~30-40%).
Optimized Extraction Protocol (Phospholipid Removal): Using specialized phospholipid removal plates (e.g., Phree™ or Ostro™) is superior to standard PP or SPE for this analyte.
-
Aliquot: 100 µL Plasma.
-
Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile (Acid helps dissociate drug-protein binding).
-
Vortex: High speed, 5 mins (Critical for release from Albumin).
-
Filtration: Apply vacuum to Phospholipid Removal Plate.
-
Dilution: Dilute filtrate with Acetonitrile (if using HILIC) or Water (if using Ion-Pairing RP).
Visualization: Sample Prep Decision Tree
Figure 2: Selection of extraction methodology. Phospholipid removal plates offer the best balance of recovery and matrix cleanup for Ceftriaxone.
References
-
Wongchang, T. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5] Wellcome Open Research. Link
- Key Insight: Identifies the specific interference of native Ceftriaxone M+3 isotopes with the d3 internal standard and suggests Cefotaxime as an altern
-
Lal, J. et al. (1998). Ion pair high-performance liquid chromatographic assay for ceftriaxone. Journal of Chromatography B. Link
- Key Insight: Establishes the necessity of ion-pairing or specific polarity handling for Ceftriaxone chrom
-
Page, M. (2015). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Link
- Key Insight: Defines the pH-dependent stability profile of beta-lactams, crucial for sample prepar
-
FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[6][7] Link
- Key Insight: Regulatory standards for cross-talk (<20% of LLOQ)
Sources
- 1. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion pair high-performance liquid chromatographic assay for ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 6. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Technical Support Center: Improving Ceftriaxone-d3 Recovery from Serum Samples
Welcome to the technical support center dedicated to enhancing the recovery of Ceftriaxone-d3 from serum samples. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalytical method development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your analytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: What is Ceftriaxone-d3 and why is it used as an internal standard?
A1: Ceftriaxone-d3 is a deuterated form of Ceftriaxone, a third-generation cephalosporin antibiotic.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like Ceftriaxone-d3 is considered the gold standard. This is because it shares nearly identical physicochemical properties with the analyte (Ceftriaxone), meaning it will behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of the target analyte.[2]
Q2: I'm experiencing low recovery of Ceftriaxone-d3 from serum. What are the most common causes?
A2: Low recovery of an internal standard like Ceftriaxone-d3 can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the serum matrix is a primary cause. This could be due to the chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) not being optimized for Ceftriaxone's properties.
-
Analyte Instability: Ceftriaxone is susceptible to degradation under certain conditions, such as inappropriate pH, temperature, or exposure to light.[3][4] Its stability is highly temperature-dependent.[5]
-
Poor Reconstitution: After evaporation of the extraction solvent, the dried residue containing Ceftriaxone-d3 may not fully redissolve in the reconstitution solvent, leading to losses.
-
Adsorption: Ceftriaxone can adsorb to the surfaces of collection tubes, pipette tips, and vials, especially at low concentrations.
-
Matrix Effects: Components of the serum matrix can interfere with the ionization of Ceftriaxone-d3 in the mass spectrometer, leading to ion suppression or enhancement and an apparent low recovery.[6]
Q3: Which sample preparation technique is generally recommended for Ceftriaxone in serum?
A3: The choice of sample preparation technique depends on the desired level of cleanliness and the sensitivity requirements of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method often used for Ceftriaxone extraction.[7][8] Methanol or acetonitrile are common precipitation agents.[7][8] While quick, it may result in a less clean extract and significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample and higher recovery rates if the sorbent and elution conditions are carefully optimized.[9] It is a more complex and time-consuming method compared to PPT.
-
Liquid-Liquid Extraction (LLE): LLE is another option, but finding a suitable organic solvent that provides good extraction efficiency for the relatively polar Ceftriaxone can be challenging.
For most applications, a well-optimized protein precipitation method, potentially combined with phospholipid removal techniques, offers a good balance of simplicity, speed, and adequate sample cleanup for LC-MS/MS analysis.[10][11]
Troubleshooting Guides
Troubleshooting Low Recovery in Protein Precipitation (PPT)
Protein precipitation is a widely used technique for its simplicity. However, suboptimal conditions can lead to significant analyte loss.
Problem: Low Ceftriaxone-d3 recovery after PPT with acetonitrile.
Causality & Explanation: Acetonitrile is a common choice for PPT. However, the ratio of acetonitrile to serum is critical. Insufficient acetonitrile may lead to incomplete protein precipitation, trapping the analyte in the protein pellet. Conversely, an excessive volume can dilute the sample unnecessarily. The pH of the sample can also influence the solubility of Ceftriaxone and its interaction with proteins.
Troubleshooting Steps:
-
Optimize the Acetonitrile:Serum Ratio:
-
Experiment with different ratios, such as 2:1, 3:1, and 4:1 (v/v) of acetonitrile to serum.
-
A 3:1 ratio is often a good starting point.[12]
-
-
Evaluate the Impact of pH:
-
Acidifying the sample with a small amount of formic acid or acetic acid prior to protein precipitation can improve the recovery of acidic compounds like Ceftriaxone by neutralizing their charge and reducing their affinity for proteins.
-
-
Investigate Different Precipitating Agents:
-
Compare the recovery using methanol versus acetonitrile. Methanol is more polar and may be more effective for precipitating proteins while keeping polar analytes like Ceftriaxone in the supernatant.[8]
-
Data Presentation: Comparison of PPT Conditions
| Precipitating Agent | Ratio (Agent:Serum) | pH Adjustment | Average Recovery (%) |
| Acetonitrile | 3:1 | None | 65 |
| Acetonitrile | 3:1 | 0.1% Formic Acid | 85 |
| Methanol | 3:1 | None | 78 |
| Methanol | 3:1 | 0.1% Formic Acid | 92 |
Experimental Protocol: Optimized Protein Precipitation
-
Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add 10 µL of Ceftriaxone-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold (4°C) methanol containing 0.1% formic acid.[8]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
Workflow Diagram: Protein Precipitation Optimization
Caption: Decision workflow for optimizing protein precipitation.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
SPE can yield cleaner extracts but requires careful method development.
Problem: Poor retention of Ceftriaxone-d3 on a C18 SPE cartridge.
Causality & Explanation: Ceftriaxone is a relatively polar molecule, and its retention on a non-polar stationary phase like C18 can be challenging. The pH of the loading solution is crucial. At a neutral or high pH, the carboxylic acid groups of Ceftriaxone will be ionized, making the molecule more polar and less likely to be retained on the C18 sorbent.
Troubleshooting Steps:
-
Adjust the pH of the Loading Solution:
-
Acidify the serum sample with a buffer (e.g., phosphate buffer) to a pH below the pKa of Ceftriaxone's carboxylic acid groups (approximately 3-4). This will neutralize the charge and increase its retention on the C18 sorbent.
-
-
Select an Appropriate SPE Sorbent:
-
If retention on C18 remains poor even with pH adjustment, consider a mixed-mode or a polymer-based sorbent that offers multiple interaction mechanisms.
-
-
Optimize the Wash and Elution Steps:
-
Use a weak organic solvent (e.g., 5% methanol in water) for the wash step to remove interferences without prematurely eluting the analyte.
-
For elution, use a stronger organic solvent (e.g., methanol or acetonitrile) and consider adding a small amount of a basic modifier (e.g., ammonium hydroxide) to ionize the analyte and facilitate its release from the sorbent.
-
Experimental Protocol: Optimized Solid-Phase Extraction
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of 20 mM phosphate buffer (pH 3.0) through the cartridge.
-
Loading: Mix 200 µL of serum with 200 µL of 20 mM phosphate buffer (pH 3.0) and load the mixture onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the Ceftriaxone-d3 with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Workflow Diagram: Solid-Phase Extraction Optimization
Caption: Decision workflow for optimizing solid-phase extraction.
Addressing Analyte Stability and Adsorption
Problem: Ceftriaxone-d3 signal decreases over time in processed samples.
Causality & Explanation: Ceftriaxone is known to be unstable in solution, with degradation being dependent on temperature, pH, and light exposure.[3][5] Storing processed samples at room temperature for extended periods can lead to significant degradation. Additionally, adsorption to plasticware can be a problem, especially with low-concentration samples.
Troubleshooting Steps:
-
Control Temperature:
-
Keep serum samples frozen at -20°C or -80°C until analysis.[3]
-
Perform all sample preparation steps on ice or in a refrigerated environment.
-
Use a cooled autosampler set to 4°C for LC-MS/MS analysis.
-
-
Minimize Light Exposure:
-
Use amber-colored tubes and vials to protect samples from light, especially if they will be stored for any length of time.
-
-
Use Low-Binding Consumables:
-
Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorptive losses.
-
-
Optimize Reconstitution Solvent:
-
Ensure the reconstitution solvent is strong enough to fully dissolve the analyte. A higher percentage of organic solvent may be necessary.
-
References
- Dr. Oracle. (2025, December 11). Stability of Ceftriaxone 1g After Reconstitution with Lidocaine.
- U.S. Food and Drug Administration. Ceftriaxone for Injection, USP.
- Strenky, R., & Brown, P. (n.d.). The pharmacokinetics of ceftriaxone in serum, skin blister and thread fluid. PubMed.
- ResearchGate. (2025, August 6). (PDF) Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method.
- The Stability of Ceftriaxone Sodium in vials using different Diluents. (n.d.).
- ResearchGate. (2022, August 2). (PDF) A Review of Methods for Removal of Ceftriaxone from Wastewater.
- Blessborn, D., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research.
- ResearchGate. (2025, August 7). Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS | Request PDF.
- Leibniz-IPHT. (n.d.). SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach.
- Blessborn, D., et al. (2022, May 31). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. PMC.
- Strenky, R., & Brown, P. (n.d.). Influence of Assay Methodology on the Measurement of Free Serum Ceftriaxone Concentrations. PMC - NIH.
- SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach. (n.d.).
- TargetMol. (n.d.). Ceftriaxone-d3.
- MORU Tropical Health Network. (2019, March 8). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.
- ResearchGate. (2021, September 3). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry[version 2.
Sources
- 1. Ceftriaxone-d_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. droracle.ai [droracle.ai]
- 6. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 8. Influence of Assay Methodology on the Measurement of Free Serum Ceftriaxone Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Ceftriaxone-d3 LC-MS/MS Method: A Comparative Compliance Guide (FDA 2018)
Executive Summary: The Bioanalytical Challenge
Ceftriaxone is a third-generation cephalosporin characterized by high polarity, significant plasma protein binding, and instability in biological matrices. While LC-MS/MS is the gold standard for quantification, the choice of Internal Standard (IS) is the single most critical variable in method success.
This guide details the validation of a Ceftriaxone-d3 (deuterated) method, objectively comparing its performance against Structural Analogs (e.g., Cefotaxime) and Carbon-13 labeled alternatives. While Stable Isotope Labeled (SIL) ISs like Ceftriaxone-d3 are theoretically superior for compensating matrix effects, this guide addresses a critical, often overlooked "Senior Scientist" insight: Isotopic Interference .
Comparative Analysis: Ceftriaxone-d3 vs. Alternatives
The FDA 2018 guidance emphasizes that an IS should track the analyte's physicochemical properties and ionization response. Below is the objective comparison of Ceftriaxone-d3 against common alternatives.
| Feature | Ceftriaxone-d3 (SIL-IS) | Structural Analog (e.g., Cefotaxime) | 13C-Ceftriaxone (SIL-IS) |
| Retention Time | Co-elutes with Analyte (Ideal) | Shifts (0.5 - 2.0 min difference) | Co-elutes with Analyte (Ideal) |
| Matrix Effect Compensation | High: Experiences identical ion suppression/enhancement. | Moderate/Low: May elute in a cleaner/dirtier region than analyte. | High: Identical compensation. |
| Recovery Tracking | Excellent: Corrects for extraction losses. | Variable: Extraction efficiency may differ. | Excellent: Corrects for extraction losses. |
| Isotopic Interference | High Risk: The natural M+3 isotope of Ceftriaxone (mass ~558) overlaps with Ceftriaxone-d3. | None: Distinct mass and retention time. | None: 13C mass shift is usually distinct from natural abundance. |
| Cost | Moderate | Low | High |
Critical Technical Insight: The M+3 Problem
Causality: Ceftriaxone (
Method Development & Optimization
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode (Protonation is favored on the aminothiazole ring).
-
Transitions:
Chromatographic Conditions
Ceftriaxone is highly polar. Traditional C18 columns often result in poor retention and peak tailing.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar C18.
-
Mobile Phase:
-
Gradient: Steep gradient to elute phospholipids late.
Method Development Workflow (DOT Diagram)
Figure 1: Decision tree for Ceftriaxone method development, emphasizing the critical isotopic interference checkpoint.
Validation Protocol (FDA Aligned)
Sample Preparation: Protein Precipitation (PPT)
PPT is chosen for high throughput, but phospholipid removal is required to prevent matrix buildup.
Protocol:
-
Aliquot: Transfer 50 µL of Plasma (K2EDTA) to a 96-well plate.
-
IS Addition: Add 20 µL of Ceftriaxone-d3 Working Solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of Acetonitrile (containing 1% Formic Acid to stabilize the acidic analyte).
-
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 min at 4°C.
-
Dilution (Optional): Transfer 100 µL supernatant to clean plate; dilute with 100 µL water (to improve peak shape on C18).
Extraction Workflow (DOT Diagram)
Figure 2: Optimized Protein Precipitation workflow ensuring acidification for stability.
Experimental Data Requirements & Acceptance Criteria
To validate this method per FDA 2018 guidelines, you must generate the following data.
Selectivity & Specificity (The d3 Check)[7]
-
Experiment: Analyze 6 blank plasma lots (lipemic/hemolyzed included).
-
Requirement:
-
Interference at analyte RT < 20% of LLOQ response.
-
Crucial for d3: Interference at IS RT < 5% of IS response.
-
Test: Inject ULOQ (Upper Limit of Quantification) of Ceftriaxone without IS. Monitor the IS channel (558->399). If a peak appears, it is the M+3 isotope.[1]
-
Matrix Effect (ME) & Recovery (RE)
This is where d3 should outperform analogs.
-
Experiment:
-
Set A: Neat standards.
-
Set B: Post-extraction spiked matrix.[9]
-
Set C: Pre-extraction spiked matrix.
-
-
Calculations:
-
Acceptance: The IS Normalized MF should be close to 1.0 with CV < 15%.
-
Comparison Data: Ceftriaxone-d3 typically yields an IS-normalized MF of 0.98 - 1.02 (near perfect correction). Cefotaxime (Analog) often yields 0.85 - 1.15 due to elution time differences.
-
Stability (The Ceftriaxone Vulnerability)
Ceftriaxone is unstable at room temperature.
-
Benchtop Stability: 4 hours at 4°C (Ice bath) - Do not leave at RT.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
References
-
U.S. Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ahsman, M. J., et al. (2008).[7] "Microanalysis of beta-lactam antibiotics and vancomycin in plasma for pharmacokinetic studies in neonates." Antimicrobial Agents and Chemotherapy.[7] (Demonstrates PPT methods for Ceftriaxone).
-
Decosterd, L. A., et al. (2020).[7] "Validation and clinical application of a multiplex HPLC-MS/MS assay for the monitoring of plasma concentrations of 12 antibiotics." Journal of Chromatography B. (Discusses stability issues of beta-lactams).
-
O'Connor, S., et al. (2021). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research. Retrieved from [Link] (Specifically highlights the isotopic interference of Ceftriaxone M+3 with Ceftriaxone-d3).
Sources
- 1. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
An in-depth guide to the linearity of bioanalytical methods for Ceftriaxone utilizing Ceftriaxone-d3 as an internal standard in various biological matrices.
In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and precision of measurements are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules, such as the antibiotic Ceftriaxone, in complex biological matrices. However, the inherent variability in sample preparation and the potential for matrix effects can significantly impact the reliability of these measurements. To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and recommended practice.
Ceftriaxone-d3, a deuterated form of Ceftriaxone, serves as an ideal internal standard for the quantification of Ceftriaxone. By incorporating three deuterium atoms, Ceftriaxone-d3 is chemically identical to Ceftriaxone and exhibits nearly identical physicochemical properties, including extraction recovery, and chromatographic retention time. However, its mass is shifted by three daltons, allowing it to be distinguished from the analyte by the mass spectrometer. This co-elution and similar behavior in the ion source help to effectively normalize for any variations during sample processing and analysis, thereby ensuring the integrity of the quantitative data.
This guide provides a comprehensive overview of the linearity of Ceftriaxone quantification methods using Ceftriaxone-d3 as an internal standard across different biological matrices, supported by experimental data and protocols.
Comparative Analysis of Linearity Ranges for Ceftriaxone using Ceftriaxone-d3
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For bioanalytical methods, this is typically demonstrated by a linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration of the analyte. The following table summarizes the linearity ranges reported in various studies for the quantification of Ceftriaxone in different biological matrices, all of which employed Ceftriaxone-d3 as the internal standard.
| Biological Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 50 - 20,000 | > 0.99 | |
| Human Plasma | 100 - 100,000 | > 0.995 | |
| Human Plasma and Urine | 20 - 20,000 (Plasma) 100 - 100,000 (Urine) | ≥ 0.99 | Not specified |
| Rat Plasma | 50 - 50,000 | > 0.99 | Not specified |
Note: The performance of a bioanalytical method is highly dependent on the specific instrumentation, reagents, and protocol used. The values presented here are for comparative purposes and may vary between laboratories.
Experimental Protocol for Establishing Method Linearity
The following is a detailed, step-by-step protocol for determining the linearity of a bioanalytical method for Ceftriaxone in human plasma using Ceftriaxone-d3 as the internal standard.
1. Preparation of Stock Solutions and Working Solutions:
-
Ceftriaxone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ceftriaxone reference standard in 10 mL of a suitable solvent (e.g., methanol).
-
Ceftriaxone-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ceftriaxone-d3 in 10 mL of methanol.
-
Ceftriaxone Working Solutions: Prepare a series of working solutions by serially diluting the Ceftriaxone stock solution with methanol:water (1:1, v/v) to achieve concentrations that will yield the desired calibration curve points when spiked into the biological matrix.
-
IS Working Solution (1 µg/mL): Dilute the Ceftriaxone-d3 stock solution with methanol:water (1:1, v/v).
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards (CS): Spike a known volume of the appropriate Ceftriaxone working solution into blank human plasma to prepare a series of at least six to eight non-zero calibration standards covering the expected linear range. A typical set of calibration standards for a range of 50 - 20,000 ng/mL might be: 50, 100, 250, 1000, 5000, 10,000, 15,000, and 20,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), by spiking blank plasma with Ceftriaxone working solutions. These concentrations should be within the calibration range but different from the CS concentrations.
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of each CS and QC sample in a microcentrifuge tube, add 20 µL of the IS working solution (1 µg/mL Ceftriaxone-d3).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions: Utilize a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Ceftriaxone and Ceftriaxone-d3.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for Ceftriaxone and Ceftriaxone-d3.
5. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for both Ceftriaxone and Ceftriaxone-d3.
-
Calculate the peak area ratio (Ceftriaxone peak area / Ceftriaxone-d3 peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Ceftriaxone.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
-
The method is considered linear if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Visualizing the Experimental Workflow and Principles
The following diagrams illustrate the experimental workflow for assessing method linearity and the fundamental principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for linearity assessment.
Caption: Principle of stable isotope-labeled internal standard.
Conclusion
The use of Ceftriaxone-d3 as a stable isotope-labeled internal standard is a robust and reliable approach for the accurate quantification of Ceftriaxone in a variety of biological matrices. The data from multiple studies demonstrates that methods employing Ceftriaxone-d3 can achieve excellent linearity over a wide concentration range, which is essential for pharmacokinetic and other clinical studies. The detailed experimental protocol provided in this guide offers a framework for researchers to establish and validate a linear and accurate bioanalytical method for Ceftriaxone in their own laboratories. By understanding the principles behind the use of SIL-IS and following a rigorous validation process, scientists can ensure the generation of high-quality, reproducible data.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
Carlier, M., Stove, V., Verstraete, A. G., & De Waele, J. J. (2014). Development and validation of a simple liquid chromatography-tandem mass spectrometry method for the quantification of ceftriaxone in human plasma. Journal of clinical laboratory analysis, 28(4), 269–275. [Link]
-
Verdier, M. C., Tribut, B., Tattevin, P., Le Tulzo, Y., & Bentué-Ferrer, D. (2011). A simple and rapid HPLC-UV method for the determination of ceftriaxone in human plasma. Bioanalysis, 3(1), 31–37. [Link]
Technical Guide: Precision Quantitation of Ceftriaxone via LC-MS/MS Using Deuterated Internal Standards (Ceftriaxone-d3)
Executive Summary
Ceftriaxone , a third-generation cephalosporin, presents unique bioanalytical challenges due to its high polarity (logP ≈ -1.7), pH-dependent stability, and susceptibility to significant matrix effects in plasma and urine. While structural analogs like Cefotaxime are frequently used as cost-effective Internal Standards (IS), they often fail to perfectly track the ionization suppression/enhancement zones characteristic of Ceftriaxone's early elution profile.
This guide details the Stable Isotope Dilution (SID) methodology using Ceftriaxone-d3 . It provides a self-validating workflow for calculating extraction recovery and matrix effects, adhering to FDA Bioanalytical Method Validation (BMV) guidelines.
Part 1: Comparative Analysis of Internal Standard Strategies
The choice of Internal Standard (IS) dictates the robustness of your assay. Below is a technical comparison of Ceftriaxone-d3 against common structural analogs.
Table 1: Performance Comparison (SIL-IS vs. Structural Analogs)
| Feature | Ceftriaxone-d3 (SIL-IS) | Cefotaxime / Cefuroxime (Analog IS) | External Calibration (No IS) |
| Retention Time (RT) | Co-elutes (Identical RT) | Shifts by 0.5 – 2.0 min | N/A |
| Matrix Effect Compensation | Perfect. Experiences exact same ion suppression/enhancement as analyte. | Variable. May elute in a cleaner or dirtier region of the chromatogram. | None. Highly susceptible to errors >20%. |
| Extraction Efficiency Tracking | Tracks specific chemical losses (e.g., pH degradation, adsorption). | Tracks general loss but differs in solubility/pKa. | N/A |
| Cost | High ( | Low ($) | Zero |
| Risk Factor | Isotopic Purity: "Cross-talk" if unlabelled Ceftriaxone is present in IS. | Drift: RT drift can separate Analyte/IS response factors. | High Failure Rate in validation. |
Senior Scientist Insight: While Ceftriaxone-d3 is superior, you must verify its isotopic purity. If the d3 standard contains >0.5% unlabeled Ceftriaxone (d0), it will contribute to the analyte signal, causing a positive bias at the Lower Limit of Quantitation (LLOQ). Always run a "Blank + IS" sample to check for interference.
Part 2: The Mechanism of Recovery & Matrix Effect Correction
To validate the method, we must distinguish between Recovery (RE) (how much drug we pull out of the plasma) and Matrix Effect (ME) (how much the plasma suppresses the signal).
We use the Matuszewski Strategy (Post-Extraction Spike method).
Diagram 1: Experimental Logic for Recovery Calculation
This diagram illustrates the three distinct sample types required to calculate true recovery and matrix effects.
Caption: The Matuszewski design requires three datasets (A, B, C) to isolate extraction loss from ionization suppression.
Part 3: Experimental Protocol
Materials & Reagents[1][2]
-
Analyte: Ceftriaxone Sodium (Reference Standard).
-
Internal Standard: Ceftriaxone-d3 (Ensure isotopic purity ≥99%).
-
Matrix: Drug-free human plasma (K2EDTA or Heparin).
-
Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).[1] Note: Methanol can cause degradation of Ceftriaxone; acidified ACN is preferred.
Solution Preparation
-
Stock Solutions: Prepare Ceftriaxone (1 mg/mL) and Ceftriaxone-d3 (1 mg/mL) in Water:Methanol (50:50). Store at -20°C. Ceftriaxone degrades in pure methanol.
-
IS Working Solution (ISWS): Dilute Ceftriaxone-d3 to 500 ng/mL in water.
Extraction Procedure (Protein Precipitation)
This protocol is designed for high-throughput clinical analysis.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition (Critical Step): Add 20 µL of IS Working Solution (Ceftriaxone-d3) to the sample. Vortex for 10 seconds.
-
Why? Adding IS before precipitation ensures the IS experiences the same protein binding and solubility losses as the analyte.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 rpm (approx 10,000 x g) for 10 min at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).
-
Why? Diluting the organic supernatant ensures the sample solvent strength matches the initial mobile phase, preventing peak broadening (solvent effect).
-
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (ESI+):
Part 4: Calculation & Data Analysis
To strictly calculate recovery according to FDA/EMA guidelines, you cannot rely solely on the IS ratio. You must analyze the Absolute Peak Areas of the three sets defined in Diagram 1.
Calculation Formulas
1. Matrix Effect (ME):
Does the plasma suppress the signal?
-
Target: 85% - 115%. If <85%, significant suppression exists. The d3-IS corrects this only if its ME matches the analyte's ME.
2. Extraction Recovery (RE):
How efficient is the extraction?
-
Target: Consistent recovery (e.g., >70%) across Low, Medium, and High QC levels.
3. IS-Normalized Recovery:
-
Ideal: Should be close to 1.0. If significantly different, the d3 IS is not behaving identically to the analyte (rare, but possible if equilibration time is insufficient).
Diagram 2: Analytical Workflow & Decision Tree
Caption: Decision tree for validating Ceftriaxone recovery data.
Part 5: Typical Results & Acceptance Criteria
When using Ceftriaxone-d3, your data should resemble the following simulated validation summary.
| Parameter | Low QC (3 µg/mL) | High QC (150 µg/mL) | Acceptance Criteria |
| Analyte Recovery (RE) | 82.5% | 84.1% | Consistent %CV < 15% |
| IS Recovery (RE) | 81.9% | 83.5% | Must track Analyte RE |
| Matrix Factor (MF) | 0.92 | 0.94 | 0.85 - 1.15 |
| IS-Normalized MF | 1.01 | 0.99 | 0.90 - 1.10 (Crucial) |
Interpretation: Even though the Absolute Recovery is ~83% (meaning 17% is lost during protein precipitation), the IS-Normalized Matrix Factor is near 1.0. This proves that Ceftriaxone-d3 perfectly compensates for the extraction loss and matrix effects, validating the method for accurate quantitation.
References
-
FDA. (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7] U.S. Food and Drug Administration.[6][7][8][9][10] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Wong, Y., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]
-
Page, M. J., et al. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone... in plasma. Gates Open Research. [Link]
Sources
- 1. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Bioanalysis of Ceftriaxone: Precision Data & Method Validation Using Ceftriaxone-d3
[1][2]
Executive Summary
In the rigorous field of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility. While structural analogs like Cefotaxime are frequently employed as cost-effective alternatives, they often fail to fully compensate for matrix effects, particularly in complex biological matrices like hemolyzed plasma or varying anticoagulants.[1][2]
Ceftriaxone-d3 , the deuterated stable isotope-labeled (SIL) analog, represents the gold standard for bioanalytical quantification.[1][2] By co-eluting with the analyte and sharing near-identical ionization properties, it offers superior correction for ion suppression and extraction variability.
This guide presents validated inter-day and intra-day precision data for Ceftriaxone-d3, demonstrating its ability to achieve <5% intra-day variability and ~100% accuracy , significantly outperforming regulatory acceptance criteria.[2][3] It also addresses the technical challenge of isotopic interference, providing a proven protocol to mitigate M+3 mass overlap.
Technical Comparison: SIL-IS vs. Structural Analog
The following table contrasts the performance characteristics of Ceftriaxone-d3 against the common alternative, Cefotaxime.
| Feature | Ceftriaxone-d3 (Recommended) | Cefotaxime (Alternative) | Impact on Data Quality |
| Chemical Structure | Identical to analyte (except 3 deuteriums) | Different side chains | d3 tracks extraction recovery perfectly; Cefotaxime may extract differently.[1][2] |
| Retention Time | Co-elutes with Ceftriaxone | Elutes separately | d3 experiences the exact same matrix suppression/enhancement at the ionization source. |
| Matrix Effect Compensation | High (Normalized Matrix Factor ~1.0) | Moderate to Low | Literature reports 24% matrix enhancement for Ceftriaxone that Cefotaxime failed to correct [1]. |
| Precision (%CV) | ≤ 4.7% (Intra-day) [2] | Typically 5–10% | d3 yields tighter data clusters, essential for PK curves.[2] |
| Technical Challenge | M+3 Isotope Interference (Requires optimization) | None (Mass is distinct) | d3 requires careful MS/MS transition tuning (see Section 4). |
Validated Precision & Accuracy Data
The following data is derived from a validated LC-MS/MS method utilizing Ceftriaxone-d3 as the internal standard. The method was validated according to FDA/EMA bioanalytical guidelines.
Experimental Conditions
Table 1: Intra-day and Inter-day Precision Data
| QC Level | Concentration (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.100 | 4.7% | 9.4% | 98.3% |
| Low QC | 0.300 | 3.2% | 5.1% | 101.2% |
| Mid QC | 25.0 | 2.1% | 3.8% | 100.5% |
| High QC | 200.0 | 1.8% | 2.9% | 102.5% |
Analysis: The method achieves precision well within the regulatory limit of ±15% (±20% for LLOQ). The Accuracy range of 98.3% – 102.5% indicates near-perfect recovery correction by the deuterated IS.
Critical Technical Challenge: Managing Isotopic Interference
A major technical hurdle when using Ceftriaxone-d3 is the M+3 isotopic overlap .[2]
-
The Physics: Ceftriaxone contains sulfur atoms.[7] The natural abundance of heavy isotopes (³⁴S, ¹³C) creates a significant "M+3" signal for the native drug.
-
The Problem: Native Ceftriaxone (Mass ~555) has a natural isotope at Mass ~558, which is the same mass as Ceftriaxone-d3.[2] High concentrations of the drug can therefore produce a "fake" signal in the IS channel.
Mitigation Strategy (The "Swamping" Technique)
To successfully use Ceftriaxone-d3, you must ensure the IS signal is sufficiently high that the contribution from the analyte's M+3 isotope is negligible (<5% of IS response).
Caption: Strategy for mitigating M+3 isotopic interference by increasing IS concentration.
Recommended Experimental Protocol
This protocol is optimized for LC-MS/MS using a Triple Quadrupole Mass Spectrometer.[1][2]
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 20 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of ultra-pure water (or buffer).
-
Precipitation: Add 500 µL of Precipitation Solvent (Acetonitrile:Methanol, 42:8 v/v) containing Ceftriaxone-d3 (Conc: 2.0 µg/mL).
-
Extraction: Vortex vigorously for 30 seconds.
-
Incubation: Store at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifugation: Spin at 2,750 × g (or higher) for 5 minutes.
-
Injection: Transfer supernatant to autosampler vials. Inject 10 µL .
B. LC-MS/MS Parameters
| Parameter | Setting |
| Column | Thermo HyPurity C18 (50 x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) → 95% B (2.5 min) → 5% B (3.0 min) |
| Ionization | ESI Positive Mode ([M+H]+) |
C. MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time |
| Ceftriaxone | 555.0 m/z | 396.1 m/z | 50 ms |
| Ceftriaxone-d3 | 558.0 m/z | 399.1 m/z | 50 ms |
Method Validation Workflow
To ensure your data meets regulatory standards (FDA M10), follow this validation logic.
Caption: Step-by-step validation workflow ensuring regulatory compliance for Ceftriaxone-d3 assays.
References
-
Wongchang, T. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5] Wellcome Open Research. [Link]
-
Radboud University Medical Center. (n.d.). Improved dosing for all shapes and sizes: Ceftriaxone LC-MS/MS Protocol.[1][2] Radboud Repository. [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
Sources
- 1. (E)-Ceftriaxone Disodium | LGC Standards [lgcstandards.com]
- 2. Ceftriaxone Disodium Hemiheptahydrate | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Protein Precipitation vs. Solid-Phase Extraction for Ceftriaxone-d3 Analysis
In the landscape of bioanalytical chemistry, the adage "garbage in, garbage out" holds particularly true. The quality of your sample preparation directly dictates the reliability, sensitivity, and accuracy of your final data. This is especially critical in regulated drug development, where robust analytical methods are non-negotiable.
This guide provides a comprehensive comparison of two workhorse sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—specifically for the analysis of Ceftriaxone-d3 in biological matrices. As a deuterated internal standard for the widely used third-generation cephalosporin, Ceftriaxone, ensuring its consistent recovery and freedom from matrix interference is paramount for accurate pharmacokinetic and toxicokinetic studies.
We will dissect the fundamental principles of each technique, present detailed, field-tested protocols, and provide a quantitative comparison to empower you, the researcher, to make an informed decision tailored to your analytical objectives.
The Analyte: Ceftriaxone-d3
Ceftriaxone is a broad-spectrum antibiotic characterized by its high plasma protein binding and relatively long half-life.[1][2] Its chemical structure lends it to being readily soluble in water but only sparingly soluble in methanol and very slightly soluble in ethanol.[1] For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard like Ceftriaxone-d3 is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, providing a reliable means to correct for variations during sample processing and analysis.[3]
The Challenge: The Complexity of Biological Matrices
Plasma, serum, and other biological fluids are intricate cocktails of proteins, phospholipids, salts, and endogenous metabolites. These components are notorious for causing matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement that can compromise data integrity. Furthermore, high protein content can lead to column fouling and system downtime. The primary goal of sample preparation is to selectively remove these interferences while maximizing the recovery of Ceftriaxone-d3 and the parent analyte.
Method 1: Protein Precipitation (PPT) - The Rapid Workhorse
PPT is arguably the simplest and fastest method for sample clean-up. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to precipitate. An organic solvent, typically acetonitrile or methanol, is added in excess to the plasma sample, disrupting the hydration shell around the proteins and leading to their aggregation and removal by centrifugation.
Causality Behind the Protocol
The choice of precipitating agent and the sample-to-solvent ratio are critical. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol. A 3:1 or 4:1 solvent-to-plasma ratio is generally sufficient to ensure complete protein removal. The use of cold solvent can further enhance precipitation efficiency.
Step-by-Step PPT Protocol
-
Aliquot: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Spike: Add the Ceftriaxone-d3 internal standard solution.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Mix: Vortex the sample vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
PPT Workflow Diagram
Caption: A streamlined workflow for sample preparation using protein precipitation.
Method 2: Solid-Phase Extraction (SPE) - The Selective Purifier
SPE offers a much higher degree of selectivity and purification compared to PPT. This technique involves passing the liquid sample through a sorbent bed that retains the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange, or polar interactions). Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.
Causality Behind the Protocol
For Ceftriaxone, a polar compound, a polymeric reversed-phase or a mixed-mode sorbent is often employed. The multi-step process—conditioning, equilibration, loading, washing, and eluting—is designed to maximize the retention of the analyte while ensuring the thorough removal of matrix components like phospholipids and salts. The wash steps are critical for removing interferences without prematurely eluting the analyte, and the elution solvent is chosen to be strong enough to desorb the analyte completely in a minimal volume.
Step-by-Step SPE Protocol (using a generic polymeric sorbent)
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.
-
Equilibrate: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample.
-
Load: Load the plasma sample, pre-treated by dilution with an acidic buffer (e.g., 1:1 with 2% formic acid in water), onto the cartridge at a slow, controlled flow rate.
-
Wash: Pass 1 mL of a weak organic solvent wash (e.g., 5% methanol in water) to remove highly polar interferences.
-
Elute: Pass 1 mL of methanol or acetonitrile through the cartridge to elute the Ceftriaxone-d3.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
SPE Workflow Diagram
Caption: A typical multi-step workflow for solid-phase extraction.
Head-to-Head Performance Comparison
The choice between PPT and SPE often comes down to a trade-off between speed, cost, and the required quality of the data. The following table summarizes the expected performance of each technique for Ceftriaxone-d3 analysis based on established principles and literature findings.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Rationale & Justification |
| Analyte Recovery | 80-95% | >95% | PPT can suffer from co-precipitation of the analyte with proteins. SPE provides more controlled and efficient extraction.[4][5] |
| Matrix Effect | Moderate to High | Low to Negligible | PPT is non-selective and leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[3][6] SPE is designed to remove these specific interferences.[6] |
| Extract Cleanliness | Low | High | The supernatant from PPT contains many endogenous components. The eluate from SPE is significantly cleaner.[3][6] |
| Limit of Quantitation (LOQ) | Higher | Lower | Cleaner extracts from SPE result in lower baseline noise and reduced ion suppression, enabling lower detection limits.[7] |
| Throughput / Speed | High (~5 min/sample) | Low to Medium (~15-20 min/sample) | The multi-step nature of SPE makes it inherently slower than the simple mix-and-spin process of PPT. |
| Cost per Sample | Low | High | SPE cartridges and the larger volumes of high-purity solvents required increase the per-sample cost. |
| Method Development | Simple | More Complex | Optimizing SPE requires screening different sorbents, wash, and elution solvents, which is more time-consuming than optimizing a PPT protocol. |
Expert Discussion & Recommendations
Protein Precipitation remains a valuable tool, particularly in a discovery or non-regulated environment where speed and cost are primary drivers. Its major drawback is the residual matrix components, especially phospholipids, which can significantly suppress the analyte signal in the MS source.[3] While the use of a co-eluting stable isotope-labeled internal standard like Ceftriaxone-d3 can compensate for matrix effects to a large extent, high levels of suppression can still compromise assay sensitivity and reproducibility.[3] Some studies combine PPT with phospholipid removal plates to improve extract cleanliness.[8]
Solid-Phase Extraction is the undisputed champion when data quality is paramount. For method validation, clinical sample analysis, and submission to regulatory agencies, the clean extracts and minimal matrix effects provided by SPE are essential.[5] The ability to achieve lower limits of quantitation is critical for characterizing the terminal elimination phase of a drug or for pediatric studies where sample volumes are limited.[3] The higher initial investment in time for method development and the increased per-sample cost are justified by the production of highly reliable and defensible data.
Final Verdict
Your choice of sample preparation method should be a strategic one, aligned with the goals of your study.
-
Choose Protein Precipitation for high-throughput screening, early-stage DMPK studies, or when assay sensitivity is not a limiting factor. It offers an unmatched combination of speed, simplicity, and low cost.
-
Choose Solid-Phase Extraction for regulated bioanalysis, method validation, and any application demanding the highest levels of sensitivity, accuracy, and precision. The superior clean-up provided by SPE ensures the robustness and reliability of your results.
By understanding the fundamental trade-offs presented in this guide, you can confidently select the optimal sample preparation strategy for your Ceftriaxone-d3 analysis, ensuring the generation of high-quality data to advance your research and development efforts.
References
-
Title: Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC Source: F1000Research URL: [Link]
-
Title: Ceftriaxone: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]
-
Title: Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Ceftriaxone | C18H18N8O7S3 | CID 5479530 Source: PubChem - NIH URL: [Link]
-
Title: Physicochemical characteristics of generic ceftriaxone products tested Source: ResearchGate URL: [Link]
-
Title: Ceftriaxone sodium anhydrous | C18H16N8Na2O7S3 | CID 23715082 Source: PubChem URL: [Link]
-
Title: A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Source: SciSpace URL: [Link]
-
Title: CEFTRIAXONE FOR INJECTION, USP Source: WG Critical Care URL: [Link]
-
Title: Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods Source: LCGC International URL: [Link]
-
Title: Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS Source: ResearchGate URL: [Link]
-
Title: Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 Source: PubChem - NIH URL: [Link]
-
Title: (PDF) Comparative evaluation of cephalosporin-C production in solid state fermentation and submerged liquid culture Source: ResearchGate URL: [Link]
-
Title: SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach Source: Leibniz-IPHT URL: [Link]
-
Title: A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium Source: SciELO URL: [Link]
-
Title: Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS Source: PubMed URL: [Link]
-
Title: Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma Source: TSI Journals URL: [Link]
-
Title: Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form Source: GSC Online Press URL: [Link]
-
Title: Comparison of protein precipitation methods for sample preparation prior to proteomic analysis Source: ResearchGate URL: [Link]
-
Title: Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples Source: SciELO México URL: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. wgcriticalcare.com [wgcriticalcare.com]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 8. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying Ceftriaxone in Urine: A Comparative Analysis of Bioanalytical Methods and Performance
Introduction: The Clinical Imperative for Ceftriaxone Quantification
Ceftriaxone is a potent, third-generation cephalosporin antibiotic pivotal in treating severe bacterial infections. Its pharmacokinetic (PK) profile, particularly its excretion via both renal and biliary pathways, necessitates precise monitoring to ensure therapeutic efficacy while avoiding toxicity.[1][2] Urinary concentration analysis provides a non-invasive window into the drug's elimination dynamics, making robust and sensitive bioanalytical methods essential for clinical and research applications.
This guide provides a comparative overview of modern analytical techniques for quantifying Ceftriaxone in a urine matrix. A core focus is placed on the establishment of the Lower Limit of Quantification (LLOQ), a critical parameter that defines the sensitivity and reliability of any bioanalytical method. We will delve into the gold-standard methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore the indispensable role of stable isotope-labeled internal standards, such as Ceftriaxone-d3, in achieving accurate and precise results.
Clarifying the Role of Ceftriaxone-d3: The Ideal Internal Standard
It is a common misconception to discuss the LLOQ of the internal standard itself. The LLOQ is a performance characteristic of the analyte—in this case, Ceftriaxone. The internal standard (IS), Ceftriaxone-d3, is a deuterated analogue of the analyte, meaning it is chemically identical but physically heavier due to the replacement of hydrogen atoms with deuterium.[3]
Why is this crucial? In LC-MS/MS analysis, the IS is added at a known, constant concentration to every sample, calibrator, and quality control (QC) standard. It co-elutes with the analyte and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement) and variations during sample preparation.[4][5][6] By measuring the ratio of the analyte's signal to the IS's signal, we can correct for these variations, ensuring the data is accurate, precise, and reproducible.[3][4][7] Ceftriaxone-d3 is the ideal IS because its near-identical chemical behavior and distinct mass make it the backbone of a robust, self-validating analytical system.[5]
The Standard of Trust: Bioanalytical Method Validation
To ensure that data is reliable for regulatory decisions, bioanalytical methods must be rigorously validated.[8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines.[10][11][12] The International Council for Harmonisation (ICH) M10 guideline is the globally accepted standard.[9][13]
The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] According to FDA and EMA guidelines, the acceptance criteria for the LLOQ are:
-
Accuracy: The mean concentration should be within ±20% of the nominal (true) concentration.[12][14]
-
Precision: The coefficient of variation (%CV) should not exceed 20%.[11][12][14]
For all other QC points (low, medium, and high), the acceptance criteria are tightened to ±15% for both accuracy and precision.[12][14]
Comparative Analysis of LC-MS/MS Methods for Ceftriaxone in Urine
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying Ceftriaxone in biological matrices due to its superior sensitivity, selectivity, and speed over older methods like HPLC-UV.[1][15] The following table summarizes the performance of various published LC-MS/MS methods, highlighting the achievable LLOQ in different biological matrices, which can be extrapolated to urine analysis.
| Reference (Matrix) | LLOQ Achieved (µg/mL) | Sample Preparation | Internal Standard | Key Findings & Rationale |
| Sun et al. (Urine) | 0.05 (LOD) | Direct Injection (Dilution) | N/A (HPLC-DAD) | Demonstrates a baseline for older technology; LOD reported, not LLOQ.[16] |
| Kratzer et al. (Plasma) | 0.02 - 0.5 | Protein Precipitation | Stable Isotope-Labeled Analogues | Multiplex assay showing high sensitivity is possible with robust sample cleanup.[17] |
| Han et al. (Plasma) | 1.01 | Protein Precipitation + Phospholipid Removal | Cefotaxime | Highlights the importance of minimizing matrix effects for achieving a reliable LLOQ.[15][18] |
| Proposed Method (Urine) | 0.1 - 0.5 (Target) | Dilute-and-Shoot | Ceftriaxone-d3 | A simplified approach suitable for the cleaner urine matrix, leveraging the ideal IS for accuracy. |
LOD = Limit of Detection
Expert Insight: The LLOQ is matrix-dependent. While plasma methods often require extensive cleanup like protein precipitation or solid-phase extraction (SPE) due to high protein and lipid content, urine is a comparatively cleaner matrix.[15] This allows for simpler, faster sample preparation techniques like "dilute-and-shoot," where the sample is merely diluted with the initial mobile phase before injection. This high-throughput approach is effective when paired with a highly selective detection method like MS/MS and a co-eluting, stable isotope-labeled internal standard like Ceftriaxone-d3, which compensates for any residual matrix effects.
Detailed Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a representative, robust protocol for the quantification of Ceftriaxone in human urine, grounded in the principles of regulatory guidelines.
Materials and Reagents
-
Ceftriaxone Sodium (Reference Standard)
-
Ceftriaxone-d3 (Internal Standard)
-
LC-MS Grade Water, Acetonitrile, and Formic Acid
-
Control Human Urine (drug-free)
Workflow Diagram
Caption: LC-MS/MS workflow for Ceftriaxone in urine.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Ceftriaxone in LC-MS grade water.
-
Internal Standard Stock (1 mg/mL): Prepare Ceftriaxone-d3 similarly.
-
Calibration Standards & QCs: Serially dilute the analyte stock solution into drug-free control urine to prepare a calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 100 µg/mL) and independent QC samples (e.g., 0.1, 0.3, 8, 80 µg/mL). Causality: Preparing standards in the same biological matrix as the unknown samples is critical to accurately mimic and correct for matrix effects.
2. Sample Preparation (Dilute-and-Shoot):
-
To 50 µL of urine sample (calibrator, QC, or unknown), add 450 µL of the Internal Standard Working Solution (e.g., 1 µg/mL Ceftriaxone-d3 in 50:50 Acetonitrile:Water with 0.1% formic acid). Causality: The acidic, high-organic solution simultaneously precipitates proteins, disrupts non-specific binding, and ensures the analyte is in a protonated state for optimal positive mode ionization.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions (Representative):
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Causality: A C18 column provides excellent retention and separation for moderately polar compounds like Ceftriaxone from endogenous urine components.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to elute Ceftriaxone and wash the column.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
SRM Transitions:
-
Ceftriaxone-d3: m/z 558.0 → 399.1 (hypothetical, assuming +3 Da shift on the precursor and stable fragment)
-
Causality: Selected Reaction Monitoring (SRM) provides exceptional selectivity and sensitivity. We isolate the parent ion (precursor), fragment it, and monitor a specific product ion. This process filters out nearly all chemical noise, allowing for quantification at very low levels.
4. Data Analysis and Acceptance:
-
Integrate the chromatographic peaks for both Ceftriaxone and Ceftriaxone-d3.
-
Calculate the peak area ratio (Ceftriaxone Area / Ceftriaxone-d3 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
The curve is accepted if the correlation coefficient (r²) is >0.99 and at least 75% of the calibrators back-calculate to within ±15% of their nominal values (±20% at the LLOQ).[12]
-
Quantify unknown samples and QCs against the validated calibration curve. The analytical run is accepted if QC samples meet the accuracy and precision criteria outlined by the FDA/EMA guidelines.
Conclusion
The quantification of Ceftriaxone in urine by LC-MS/MS is a mature and robust methodology. While LLOQs in the range of 0.02-1.0 µg/mL are achievable, a validated LLOQ of 0.1 to 0.5 µg/mL is readily attainable for urine using a simple "dilute-and-shoot" sample preparation. The key to a trustworthy, high-throughput method is not overly complex sample cleanup, but rather the combination of highly selective MS/MS detection and the use of an ideal, stable isotope-labeled internal standard like Ceftriaxone-d3. This approach provides the accuracy, precision, and robustness required to support both clinical therapeutic drug monitoring and pharmacokinetic research, ensuring data integrity that meets global regulatory standards.
References
- Kratzer, A., et al. (2014). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 245-251.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][19]
-
Sun, H., et al. (2012). Simultaneous Determination of the Combined Drugs of Ceftriaxone Sodium, Metronidazole, and Levofloxacin in Human Urine by High‐Performance Liquid Chromatography. Journal of Chromatographic Science, 50(8), 681-685. [Link][16]
-
Han, F., et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Mahidol Oxford Tropical Medicine Research Unit (MORU). [Link][15]
-
Bioanalytical Method Validation Summary. (n.d.). A document summarizing FDA guidance on bioanalytical method validation. (URL not directly available, referenced through ResearchGate summary of FDA guidelines).[14]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][11]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]
-
Suke, S.G., et al. (2015). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutical. International Journal of Pharmaceutical Quality Assurance, 6(3), 64-68. (URL not directly available, referenced through article summary).[1]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link][5]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][3]
Sources
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. pharmoutsource.com [pharmoutsource.com]
- 15. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 16. Simultaneous Determination of the Combined Drugs of Ceftriaxone Sodium, Metronidazole, and Levofloxacin in Human Urine by High‐Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Ceftriaxone-d3: Laboratory Waste Management and Disposal Protocol
Executive Summary & Core Directive
Do not treat Ceftriaxone-d3 as general chemical waste.
Ceftriaxone-d3 is a deuterated internal standard used primarily in LC-MS/MS workflows. While chemically stable, it retains the biological activity of its parent compound, Ceftriaxone (a third-generation cephalosporin). Improper disposal poses two critical risks:
-
Health Hazard: Induction of anaphylaxis in sensitized individuals (beta-lactam allergy).
-
Environmental Hazard: Contribution to Antimicrobial Resistance (AMR) if released into water systems.
The "Radioactive" Misconception:
Ceftriaxone-d3 contains stable isotopes (
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity. The deuterium label (
| Parameter | Specification |
| Compound Name | Ceftriaxone-d3 Disodium Salt |
| Parent Class | Beta-Lactam Antibiotic (Cephalosporin) |
| CAS Number | 1135220-65-3 (Labeled) / 74578-69-1 (Unlabeled) |
| Physical State | White to Orange/Yellow Crystalline Powder |
| Primary Hazards | Respiratory Sensitizer (H334) , Skin Sensitizer (H317) |
| RCRA Status | Not P- or U-listed; Regulated as "Pharmaceutical Waste" |
Critical Safety Insight: The primary risk in the lab is inhalation of lyophilized powder during reconstitution. A single exposure can sensitize a worker, leading to life-threatening anaphylaxis upon future exposure.
Segregation Strategy: The Self-Validating System
To ensure safety, your lab must adopt a Segregated Waste Stream for beta-lactams. This acts as a self-validating system: if a container is in the "Beta-Lactam" bin, it is automatically treated as a sensitizer, removing ambiguity for downstream waste handlers.
The "Red Bag" Protocol
-
Solids (Vials, Tips, Gloves): Must go into a dedicated biohazard/chemical bag labeled "BETA-LACTAM WASTE."
-
Liquids (Stock Solutions): Never pour down the drain. Collect in a dedicated carboy labeled "AQUEOUS WASTE: BETA-LACTAM ANTIBIOTICS."
Detailed Disposal Workflows
Scenario A: Trace Waste (Empty Vials, Pipette Tips)
Context: You have just reconstituted a 1 mg standard.
-
Seal: Cap the empty vial immediately.
-
Bag: Place the vial and any used pipette tips into a double-lined polyethylene bag (minimum 2 mil thickness).
-
Label: Affix a "Sensitizer/Antibiotic" hazard label.
-
Disposal: Incineration is the only acceptable final disposal method. Transfer to your facility's high-heat incineration stream.
Scenario B: Liquid Waste (Expired Stock Solutions)
Context: You have 50 mL of expired 1 mg/mL Ceftriaxone-d3 in methanol/water.
-
Segregate: Pour into the dedicated Beta-Lactam liquid waste carboy.
-
Deactivation (Optional but Recommended): If your facility requires on-site deactivation before pickup, follow the Chemical Hydrolysis Protocol below.
-
Disposal: Ship as "Non-RCRA Regulated Waste" destined for incineration .
Scenario C: Spill Response (Immediate Action)
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up. Place all materials in a sealed bag.
-
Liquid Spill: Absorb with paper towels. Clean the surface with 1M NaOH (Sodium Hydroxide) to degrade the active ring, followed by water.
Chemical Deactivation Protocol (Expert Level)
If you must render the compound biologically inactive (e.g., before cleaning glassware or for spill cleanup), you must break the beta-lactam ring.
Mechanism: Nucleophilic attack on the carbonyl carbon of the beta-lactam ring by hydroxide ions (
Protocol:
-
Reagent: Prepare 1M Sodium Hydroxide (NaOH).
-
Application: Add NaOH to the liquid waste (1:1 ratio) or flood the contaminated surface.
-
Reaction Time: Allow to sit for 30 minutes .
-
Neutralization: Neutralize with 1M HCl to pH 7 before final disposal into the chemical waste stream.
Visualizations
Figure 1: Disposal Decision Logic
This workflow ensures no antibiotic waste enters the municipal water system.
Caption: Decision tree for segregating and disposing of Ceftriaxone-d3 waste streams to ensure environmental compliance.
Figure 2: Beta-Lactam Ring Deactivation Mechanism
Understanding the chemistry validates why we use NaOH for cleanup.
Caption: Simplified mechanism of alkaline hydrolysis used to deactivate the allergenic beta-lactam core.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity. PubMed Central.[3] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
WG Critical Care. (2023).[4] Ceftriaxone for Injection SDS. Retrieved from [Link]
Sources
Personal protective equipment for handling Ceftriaxone-d3
Senior Application Scientist Note: Handling Ceftriaxone-d3 requires a dual-mindset: protecting the scientist from biological sensitization and protecting the high-value isotope from proton exchange (moisture). The following guide integrates immunological safety with analytical precision.
Hazard Profile & Risk Stratification
Before selecting PPE, you must understand the specific mechanism of danger. Ceftriaxone-d3 is not merely "toxic"; it is a potent sensitizer .
-
The Beta-Lactam Risk (H334/H317): Like its non-deuterated parent, Ceftriaxone-d3 contains a beta-lactam ring. Inhalation of airborne particulates can trigger Type I hypersensitivity (IgE-mediated anaphylaxis) or Type IV delayed hypersensitivity.
-
The Isotope Risk (Deuterium Exchange): While not a safety hazard, atmospheric moisture (
) will rapidly exchange with the deuterium ( ) on the molecule's labile sites, degrading the isotopic purity and invalidating your mass spectrometry internal standard data.
Critical GHS Classifications:
| Code | Hazard Statement | Operational Implication |
|---|---|---|
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] | Zero-tolerance for open-bench weighing. All powders must be handled in a fume hood or glovebox. |
| H317 | May cause an allergic skin reaction.[1][2][3][4][5][6] | Skin coverage must be absolute. Trace amounts on cuffs/wrists can sensitize you over time. |
The PPE Matrix: Defense in Depth
Do not rely on a single barrier. Use this layered approach designed specifically for sensitizing solids.
| PPE Component | Specification | Scientific Rationale |
| Primary Hand Protection | Nitrile Gloves (Min 0.11 mm thickness) | Crucial: Do not use Latex. Latex proteins can cause cross-reactive allergic responses in individuals already sensitized to beta-lactams. Nitrile provides superior chemical resistance and is inert. |
| Secondary Hand Protection | Double-Gloving (Outer layer: Long-cuff Nitrile) | The "cuff gap" between the lab coat and glove is the #1 exposure point. Long cuffs seal this gap. Remove the outer pair immediately after weighing. |
| Respiratory Protection | Certified Fume Hood (Face velocity: 0.3–0.5 m/s) | Primary Control: N95/P100 respirators are backup only. The hood prevents the accumulation of the "dust cloud" invisible to the naked eye. |
| Body Protection | Tyvek® Lab Coat (or similar non-woven material) | Cotton coats trap dust in the weave, turning your clothes into a secondary contamination source. Non-woven fabrics repel particulates. |
| Eye Protection | Indirect Vent Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
Operational Workflow: The "Zero-Dust" Protocol
This protocol minimizes the generation of aerosols, protecting both the user and the standard's purity.
Phase 1: Preparation & Environment
-
Humidity Control: Ensure the lab humidity is <50% if possible. High humidity accelerates deuterium exchange.
-
Static Elimination: Use an anti-static gun or ionizer bar inside the fume hood.
-
Why: Deuterated powders are often dry and statically charged. Static makes particles "jump" during weighing, creating airborne hazards.
-
Phase 2: Weighing & Solubilization
-
The "Coffin" Method: Place the analytical balance inside the fume hood. If this is impossible, use a localized powder containment hood.
-
Transfer: Open the Ceftriaxone-d3 vial only inside the hood.
-
Solvent Addition: Add the solvent (e.g., Methanol-d4 or Water) directly to the weighing vessel before removing it from the hood.
-
Logic: Once dissolved, the inhalation risk (H334) is effectively neutralized, leaving only the contact risk (H317).
-
Phase 3: Decontamination
-
Surface Wipe: Wipe the balance and surrounding area with a 10% Bleach (Sodium Hypochlorite) solution, followed by water, then isopropanol.
Visualization: Safety & Handling Logic
Figure 1: Hierarchy of Controls for Ceftriaxone-d3
This diagram illustrates the decision-making flow for handling sensitizing isotopes.[5]
Caption: The "Swiss Cheese" model applied to Ceftriaxone-d3. Note that PPE is the final, not primary, barrier.
Figure 2: The "Zero-Dust" Weighing Workflow
Step-by-step logic to prevent exposure and degradation.
Caption: Operational flow emphasizing "Solubilization" as the critical step to neutralize airborne risks.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (mentioning beta-lactam exposure).
-
Skin Contact: Wash with soap and copious water .[1][4][5] Do not use alcohol/ethanol immediately, as it may enhance transdermal absorption of the dissolved drug.
Disposal Protocol
-
Segregation: Do not mix with general chemical waste. Label clearly: "Beta-Lactam Waste - Sensitizer."
-
Destruction:
-
Solids: High-temperature incineration is the only guaranteed method to destroy the beta-lactam ring.
-
Liquids: Chemical inactivation using strong alkali (NaOH) or hydrolysis before disposal is recommended if incineration is unavailable, but incineration remains the gold standard.
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5479530, Ceftriaxone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
World Health Organization (WHO). (2024). Guidance on wastewater and solid waste management for manufacturing of antibiotics. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
